molecular formula C17H19NO3 B1422137 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid CAS No. 1261994-19-7

2-Methoxy-5-(4-T-butylphenyl)nicotinic acid

Cat. No.: B1422137
CAS No.: 1261994-19-7
M. Wt: 285.34 g/mol
InChI Key: IJEHLNHBDNVNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-Methoxy-5-(4-t-butylphenyl)nicotinic acid (CAS 1261994-19-7) is a high-purity nicotinic acid derivative offered for research and development purposes. With a molecular formula of C 17 H 19 NO 3 and a molecular weight of 285.34 g/mol, this compound is characterized by its high purity of 96% . Its structure features a nicotinic acid core substituted with a methoxy group at the 2-position and a 4-tert-butylphenyl group at the 5-position, making it a valuable intermediate in organic and medicinal chemistry. Research Applications and Value As a nicotinic acid derivative, this compound is of significant interest in pharmacological research. Nicotinic acid derivatives have a well-established history in scientific investigation, particularly in the study of dyslipidemia, where they have been explored for their lipid-modifying effects, such as reducing lipoprotein(a) and triglycerides while increasing HDL-cholesterol . Furthermore, novel nicotinic acid derivatives are being actively studied for their potential as protein tyrosine phosphatase-1B (PTP-1B) inhibitors, a promising target for managing diabetes mellitus and insulin resistance . Researchers value this specific chemical for its use as a building block or precursor in the synthesis of more complex molecules, such as hindered phenol-based antioxidants, which have wide applications in the development of materials for plastics, polymers, and other industries . Handling and Safety This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should handle it with care. The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, is recommended. Use should only occur outdoors or in a well-ventilated area, and users should not breathe its dust or vapors .

Properties

IUPAC Name

5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-11(6-8-13)12-9-14(16(19)20)15(21-4)18-10-12/h5-10H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEHLNHBDNVNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687744
Record name 5-(4-tert-Butylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-19-7
Record name 5-(4-tert-Butylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridine Carboxylic Acids in Drug Discovery

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous pharmaceuticals. Nicotinic acid (vitamin B3) and its derivatives, in particular, have a rich history and diverse range of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The compound 5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid represents a key exemplar of this class, combining the pyridine-3-carboxylic acid core with a methoxy group and a bulky, lipophilic 4-tert-butylphenyl substituent. This unique combination of functional groups suggests its potential as a valuable building block in the development of novel therapeutics.[3][4]

The tert-butyl group is a common motif in drug design, often introduced to increase steric bulk, enhance metabolic stability, and improve oral bioavailability.[5][6] Its presence can significantly influence a molecule's binding affinity and selectivity for its target protein.[6] This guide provides a comprehensive overview of the core chemical principles of 5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid, including its synthesis, predicted properties, and potential applications for researchers in drug development.

Physicochemical Properties

PropertyPredicted ValueRationale / Comparison
Molecular Formula C₁₇H₁₉NO₃Derived from the chemical structure.
Molecular Weight 285.34 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar pyridine carboxylic acids are typically crystalline solids.[7]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.The bulky, nonpolar tert-butylphenyl group is expected to dominate the solubility profile, making it hydrophobic.[8]
pKa ~4-5The carboxylic acid proton is the most acidic. The pyridine nitrogen is weakly basic.
LogP > 3The lipophilic tert-butylphenyl group will significantly increase the octanol-water partition coefficient.

Proposed Synthesis: A Suzuki-Miyaura Coupling Approach

A highly efficient and versatile method for the synthesis of 5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aromatic rings. The proposed synthetic pathway commences with the commercially available 5-Bromo-2-methoxypyridine-3-carboxylic acid and 4-tert-butylphenylboronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 5-Bromo-2-methoxypyridine-3-carboxylic acid C Pd Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) A->C Coupling Partner 1 B 4-tert-butylphenylboronic acid B->C Coupling Partner 2 F 5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid C->F Catalytic Cycle D Base (e.g., K₂CO₃, Cs₂CO₃) D->C E Solvent (e.g., Dioxane/H₂O, Toluene, DMF) E->C

Caption: Proposed Suzuki-Miyaura cross-coupling workflow.

Detailed Experimental Protocol (Proposed)

1. Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxypyridine-3-carboxylic acid (1.0 eq).

  • Add 4-tert-butylphenylboronic acid (1.1 - 1.5 eq).

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 - 0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 - 0.05 eq).

  • Add a base, typically an inorganic carbonate like potassium carbonate (K₂CO₃, 2.0 - 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 - 3.0 eq).

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Pd(dppf)Cl₂ is often used for more challenging substrates and can sometimes offer better yields.

  • Base: The base is crucial for the transmetalation step of the Suzuki catalytic cycle. Carbonates are generally effective and compatible with a wide range of functional groups. Cesium carbonate is more soluble and can accelerate the reaction.

  • Equivalents: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable bromo-pyridine starting material.

2. Solvent Addition and Degassing:

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene.

  • Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles. This is critical to remove oxygen, which can deactivate the palladium catalyst.

3. Reaction Execution:

  • Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • If a biphasic system with water was used, separate the layers. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • If a single organic solvent was used, dilute the mixture with ethyl acetate and wash with water and brine.

  • Acidify the aqueous layer (or the initial reaction mixture if the product is in the aqueous phase after basification) with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Applications and Biological Activity

While specific biological data for the title compound is not widely published, its structural features allow for informed speculation on its potential therapeutic applications.

  • Anti-inflammatory and Analgesic Agents: Many nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties.[9][10] The introduction of an aryl group at the 5-position can enhance these activities.

  • Enzyme Inhibition: The pyridine nitrogen and carboxylic acid moiety can act as hydrogen bond donors and acceptors, making them suitable for interaction with enzyme active sites.

  • Neurological Disorders: Substituted pyridine carboxylic acids are often investigated for their potential in treating neurological disorders.[3]

  • Antimicrobial Agents: The nicotinic acid scaffold is also found in compounds with antimicrobial activity.[11]

The 4-tert-butylphenyl group is a key feature that can enhance the drug-like properties of the molecule. It can increase lipophilicity, which may improve cell membrane permeability and oral absorption.[8] Furthermore, the bulky nature of the tert-butyl group can provide a steric shield, protecting the molecule from metabolic degradation by cytochrome P450 enzymes.[6]

Characterization and Quality Control

A self-validating system for the synthesis and purification of 5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid would involve a battery of analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons on both the pyridine and phenyl rings, a singlet for the methoxy group protons, a singlet for the tert-butyl group protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for all 17 carbon atoms, including the quaternary carbons of the tert-butyl group and the aromatic rings, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (e.g., HRMS) A molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₉NO₃).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=C and C=N stretching vibrations of the aromatic rings.
Melting Point A sharp melting point range, indicating high purity.
High-Performance Liquid Chromatography (HPLC) A single major peak, with purity typically >95% for use in biological assays.

Conclusion

5-(4-tert-butylphenyl)-2-methoxypyridine-3-carboxylic acid is a promising, yet underexplored, molecule with significant potential as a building block in drug discovery. Its synthesis can be reliably achieved through well-established methods like the Suzuki-Miyaura cross-coupling. The combination of the biologically active nicotinic acid core with a methoxy group and a bulky, metabolically robust tert-butylphenyl moiety makes it an attractive candidate for the development of novel therapeutics, particularly in the areas of inflammation, pain, and neurological disorders. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

  • Hexie. (2025, November 17). Exploring the Chemistry and Applications of Pubchem P Tert Butylphenol in Modern Industries. Retrieved from [Link]

  • ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of selected di-tert-butylphenols showing the.... Retrieved from [Link]

  • PubChem. (n.d.). 5-[[(2R)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

  • ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • PubMed Central. (2024, August 5). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Retrieved from [Link]

  • NIH. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Retrieved from [Link]

  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Hypothesis-Driven Approach to a Novel Nicotinic Acid Analogue

The landscape of therapeutic intervention for dyslipidemia and related metabolic disorders is in constant evolution. While established drugs have made significant strides, the quest for novel agents with improved efficacy and safety profiles continues. This guide focuses on a novel compound, 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, a structural analogue of nicotinic acid (niacin). Given the absence of extensive public data on this specific molecule, we will embark on a hypothesis-driven exploration of its potential therapeutic targets. Drawing from the well-established pharmacology of nicotinic acid and the central role of the Sterol Regulatory Element-Binding Protein (SREBP) pathway in lipid homeostasis, we will outline a comprehensive strategy for its investigation. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for elucidating the mechanism of action and therapeutic promise of this and similar novel chemical entities.

The Legacy of Nicotinic Acid: A Foundation for Analogue Development

Nicotinic acid, or niacin, has been a cornerstone in the management of lipid disorders for decades.[1][2][3] Its primary therapeutic benefits include lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1][3][4][5] The mechanisms underlying these effects are multifaceted and include:

  • Inhibition of hepatic diacylglycerol acyltransferase-2 (DGAT2): This reduces triglyceride synthesis and subsequently decreases the secretion of very-low-density lipoprotein (VLDL) and LDL particles.[1]

  • Modulation of HDL metabolism: Niacin has been shown to decrease the catabolism of apolipoprotein A-I, a key component of HDL.[1]

  • Interaction with the GPR109A receptor: This G protein-coupled receptor, found on adipocytes and immune cells, mediates some of niacin's effects, but is also linked to the common side effect of flushing.[2][6]

The development of analogues like 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is often driven by the goal of retaining the beneficial lipid-modifying properties of the parent compound while potentially improving its pharmacokinetic profile or reducing side effects. The structural modifications—a methoxy group at the 2-position and a 4-tert-butylphenyl group at the 5-position of the nicotinic acid core—suggest a deliberate design to alter its interaction with biological targets.

The SREBP Pathway: A Central Hub for Lipid Metabolism and a Prime Therapeutic Target

The Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are master regulators of cholesterol and fatty acid synthesis.[7][8] The SREBP pathway is a highly attractive target for therapeutic intervention in metabolic diseases due to its central role.[9][10] Inhibition of this pathway can lead to a reduction in the synthesis of cholesterol and triglycerides, making it a promising strategy for treating conditions like hypercholesterolemia and non-alcoholic fatty liver disease (NAFLD).[11][12]

The activation of SREBPs is a tightly regulated process:

  • Inactive State: Inactive SREBP precursors reside in the endoplasmic reticulum (ER) membrane, bound to the SREBP cleavage-activating protein (SCAP).[13][14]

  • Sterol Sensing: When cellular sterol levels are high, the SREBP-SCAP complex is retained in the ER through an interaction with the INSIG (Insulin-induced gene) proteins.[15][16][17]

  • Activation and Translocation: When sterol levels are low, the SREBP-SCAP complex is released from INSIG and transported to the Golgi apparatus.[13][14]

  • Proteolytic Cleavage: In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).[14]

  • Nuclear Translocation and Gene Transcription: The liberated N-terminal domain of SREBP translocates to the nucleus, where it binds to sterol regulatory elements (SREs) on the promoters of target genes, activating their transcription.[14] These genes encode enzymes required for cholesterol and fatty acid synthesis.

Given its structure as a nicotinic acid analogue, we hypothesize that 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid may exert its lipid-lowering effects by modulating the SREBP pathway. Specifically, it could interfere with the SREBP-SCAP interaction, inhibit the translocation of the complex to the Golgi, or affect the proteolytic cleavage of SREBP.

Proposed Key Therapeutic Targets within the SREBP Pathway

Based on our central hypothesis, the primary potential therapeutic targets for 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid are the key protein players in the SREBP activation cascade:

  • SREBP Cleavage-Activating Protein (SCAP): As the escort protein for SREBP, SCAP is a critical control point.[12][13][18] Small molecules that bind to SCAP can prevent its conformational change and subsequent transport to the Golgi, effectively inhibiting SREBP activation.[13]

  • Insulin-Induced Gene (INSIG) Proteins: These ER-resident proteins act as the sterol-sensing anchors for the SREBP-SCAP complex.[15] Compounds that enhance the binding of SCAP to INSIG would lead to the retention of SREBP in the ER, thus blocking its activation.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): Direct inhibition of SREBP binding to DNA in the nucleus is another potential mechanism, although targeting transcription factor-DNA interactions with small molecules can be challenging.

The following sections will detail the experimental workflows to investigate the interaction of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid with these proposed targets.

Experimental Validation of Therapeutic Targets: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-tiered experimental approach is required. The following protocols are designed to systematically evaluate the effect of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid on the SREBP pathway.

Initial Screening: Cellular Assays for SREBP Activation

The first step is to determine if the compound has any effect on the overall activity of the SREBP pathway in a cellular context.

This assay provides a quantitative measure of SREBP transcriptional activity.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Sterol Regulatory Element (SRE) is transfected into cells. Activation of SREBP leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate.

    • Co-transfect the cells with an SRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Sterol Depletion:

    • After 24 hours, replace the medium with a sterol-depleted medium (e.g., DMEM with 10% lipoprotein-deficient serum) to induce SREBP activation.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. Include a vehicle control (e.g., DMSO) and a known SREBP inhibitor (e.g., Fatostatin) as a positive control.

  • Luciferase Assay:

    • After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage inhibition of SREBP activity for each concentration of the compound and determine the IC50 value.

Causality Insight: A dose-dependent decrease in luciferase activity would strongly suggest that the compound inhibits the SREBP pathway at some level.

Workflow for SRE-Luciferase Reporter Assay

SRE_Luciferase_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Data Acquisition & Analysis cell_culture Plate Cells (HEK293/HepG2) transfection Transfect with SRE-Luc & Renilla Plasmids cell_culture->transfection sterol_depletion Induce SREBP with Sterol-Depleted Medium transfection->sterol_depletion compound_treatment Treat with Compound/Controls sterol_depletion->compound_treatment luciferase_assay Dual-Luciferase Assay compound_treatment->luciferase_assay data_analysis Normalize Data & Calculate IC50 luciferase_assay->data_analysis CoIP_Workflow start Treat Cells with Compound lysis Lyse Cells in Non-Denaturing Buffer start->lysis ip Immunoprecipitate with Anti-SCAP Antibody lysis->ip wash Wash to Remove Non-Specific Binding ip->wash elute Elute SCAP and Bound Proteins wash->elute wb Western Blot for SCAP and INSIG elute->wb analysis Analyze for Increased INSIG Signal wb->analysis

Caption: Co-Immunoprecipitation workflow to probe SCAP-INSIG interaction.

CETSA can be used to demonstrate direct binding of the compound to a target protein in a cellular environment.

Principle: The binding of a ligand to a protein generally increases its thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

Protocol:

  • Cell Treatment and Lysis:

    • Treat intact cells with the compound or vehicle.

    • Lyse the cells by freeze-thawing.

  • Heating:

    • Aliquot the lysates and heat them to a range of temperatures.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the heated lysates to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Analyze the soluble fraction by Western blotting for the target protein (e.g., SCAP).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

Causality Insight: A shift in the melting curve of SCAP to a higher temperature in the compound-treated samples compared to the vehicle-treated samples would provide strong evidence of direct binding.

Quantitative Data Summary

The following table should be populated with the experimental data obtained from the aforementioned assays.

AssayEndpoint2-Methoxy-5-(4-T-butylphenyl)nicotinic acidPositive Control (e.g., Fatostatin)
SRE-Luciferase Reporter IC50 (µM)To be determinedTo be determined
SREBP Processing (WB) IC50 (µM) for nSREBP reductionTo be determinedTo be determined
SCAP-INSIG Co-IP Fold-increase in INSIG bindingTo be determinedTo be determined
CETSA (for SCAP) ΔTm (°C)To be determinedNot Applicable

Concluding Remarks and Future Directions

This guide has outlined a hypothesis-driven, systematic approach to elucidating the potential therapeutic targets of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. By focusing on the well-established SREBP pathway, we can efficiently investigate the mechanism of action of this novel nicotinic acid analogue. The experimental workflows provided are designed to be self-validating, with each step building upon the last to provide a clear and comprehensive picture of the compound's activity.

Positive results from these studies would position 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid as a promising candidate for further preclinical development as a novel lipid-lowering agent. Future studies would involve pharmacokinetic and pharmacodynamic profiling, as well as in vivo efficacy studies in animal models of dyslipidemia and metabolic disease. The insights gained from this structured investigation will be invaluable in advancing our understanding of this compound and its potential to address unmet needs in the treatment of metabolic disorders.

References

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • Guan, X., et al. (2022). SREBPs as the potential target for solving the polypharmacy dilemma. Frontiers in Pharmacology, 13, 966034. [Link]

  • Wikipedia contributors. (2024). Nicotinic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Pike, N. B. (2005). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British journal of pharmacology, 144(7), 881–882. [Link]

  • Medicosis Perfectionalis. (2020). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. [Link]

  • Boden, W. E. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Journal of clinical lipidology, 1(5), 477-484. [Link]

  • Pike, N. B. (2005). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology, 144(7), 881-882. [Link]

  • Grundy, S. M., et al. (1981). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Journal of the American College of Cardiology, 1(1), 222-230. [Link]

  • National Institutes of Health. (2021). Niacin: Health Professional Fact Sheet. [Link]

  • Lewis, C. A., et al. (2021). A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation. Cell reports, 36(13), 109732. [Link]

  • Yabe, D., Brown, M. S., & Goldstein, J. L. (2002). Dual functions of Insig proteins in cholesterol homeostasis. Proceedings of the National Academy of Sciences of the United States of America, 99(20), 12753–12758. [Link]

  • Osborne, T. F. (2000). Molecular regulation of SREBP function: the Insig-SCAP connection and isoform-specific modulation of lipid synthesis. Biochemical and biophysical research communications, 278(3), 547-550. [Link]

  • Peck, B., & Schulze, A. (2019). Abstract 4304: Novel small molecule targeting cancer metabolism by inhibiting SCAP/SREBP pathway. Cancer Research, 79(13_Supplement), 4304-4304. [Link]

  • Khan, A. S., et al. (2011). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non-diabetic hyper-cholesterolemic rats. Pakistan journal of medical sciences, 27(4), 819-823. [Link]

  • Liu, X., et al. (2021). Discovery of a potent SCAP degrader that ameliorates HFD-induced obesity, hyperlipidemia and insulin resistance via an autophagy-independent lysosomal pathway. Autophagy, 17(11), 3568-3583. [Link]

  • Jensen, A. A., et al. (2017). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 60(23), 9545-9560. [Link]

  • McPherson, R., & Gauthier, A. (2004). Molecular regulation of SREBP function: the Insig– SCAP connection and isoform-specific modulation of lipid synthesis. Biochemistry and Cell Biology, 82(1), 201-211. [Link]

  • Patsnap. (2024). What are SREBP-2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Small-molecule inhibitors of the SCAP-SREBP complex. [Link]

  • TMR Publishing Group. (n.d.). Recent advances in research on natural product inhibitors of SREBPs. [Link]

  • Wikipedia contributors. (2024). Cholesterol. Wikipedia, The Free Encyclopedia. [Link]

  • Lüscher, T. F., et al. (2024). The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis. International journal of molecular sciences, 25(2), 1109. [Link]

  • Audiopedia. (2016). Sterol regulatory element-binding protein. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Preliminary Screening of 2-Methoxy-5-(4-T-butylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary screening of the novel chemical entity, 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. As a derivative of nicotinic acid, a molecule with a well-documented history of diverse biological activities, this compound warrants a systematic evaluation of its physicochemical properties and potential therapeutic applications. This document outlines a strategic, multi-tiered screening cascade designed for researchers, scientists, and drug development professionals. The proposed workflow progresses logically from fundamental characterization and synthesis to a suite of in vitro and in vivo assays aimed at elucidating its potential as an anti-inflammatory, analgesic, and anti-cancer agent. Each protocol is presented with detailed, step-by-step methodologies, underpinned by the scientific rationale for its inclusion. This guide is intended to be a self-validating system, ensuring that the data generated is robust, reproducible, and provides a solid foundation for further preclinical development.

Introduction: The Rationale for Screening a Novel Nicotinic Acid Derivative

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and has been utilized for its lipid-lowering properties for decades.[1] Its derivatives have garnered significant interest in drug discovery due to their wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The structural modifications of the nicotinic acid scaffold can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The subject of this guide, 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, incorporates a bulky, lipophilic tert-butylphenyl group at the 5-position and a methoxy group at the 2-position of the pyridine ring. These modifications are hypothesized to modulate the molecule's interaction with biological targets and alter its physicochemical properties, potentially leading to novel therapeutic applications. This guide provides a roadmap for the initial exploration of this compound's potential.

Synthesis of 2-Methoxy-5-(4-T-butylphenyl)nicotinic Acid via Suzuki-Miyaura Cross-Coupling

The synthesis of 5-aryl nicotinic acids is efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][6][7] This approach offers a versatile and high-yielding route to the target molecule. The proposed synthetic pathway involves the coupling of a suitable boronic acid or ester with a halogenated nicotinic acid derivative, followed by ester hydrolysis.

Proposed Synthetic Scheme

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_hydrolysis Hydrolysis Reactant1 Methyl 2-methoxy-5-bromonicotinate Intermediate Methyl 2-methoxy-5-(4-(tert-butyl)phenyl)nicotinate Reactant1->Intermediate Suzuki Coupling Reactant2 4-(tert-butyl)phenylboronic acid Reactant2->Intermediate Catalyst Pd(dppf)Cl2 Catalyst->Intermediate Base K2CO3 Base->Intermediate Solvent Dioxane/H2O Solvent->Intermediate Product 2-Methoxy-5-(4-(tert-butyl)phenyl)nicotinic acid Intermediate->Product Ester Hydrolysis Reagent LiOH, THF/H2O Reagent->Product

Caption: Proposed synthesis of the target compound via Suzuki coupling and subsequent hydrolysis.

Detailed Experimental Protocol
  • Suzuki-Miyaura Coupling:

    • To a flame-dried round-bottom flask, add methyl 2-methoxy-5-bromonicotinate (1.0 eq), 4-(tert-butyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed dioxane and water (4:1 v/v).

    • Add Pd(dppf)Cl2 (0.05 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield methyl 2-methoxy-5-(4-(tert-butyl)phenyl)nicotinate.

  • Ester Hydrolysis:

    • Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid.

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Characterization

The initial phase of screening involves determining the fundamental physicochemical properties of the compound, which are critical for its formulation and interpretation of biological data.

Solubility Determination

A compound's solubility is a key determinant of its bioavailability.[5] The shake-flask method is a standard approach for determining equilibrium solubility.

Protocol:

  • Add an excess amount of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspensions to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Lipophilicity (LogP) Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical technique for its determination.

Protocol:

  • Prepare a solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

  • Agitate the mixture vigorously to allow for partitioning between the two phases.

  • Separate the n-octanol and aqueous layers after allowing them to settle.

  • Measure the concentration of the compound in each phase using HPLC-UV.

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

ParameterMethodExpected Outcome
Solubility Shake-FlaskQuantitative value (e.g., in µg/mL) at various pHs.
Lipophilicity (LogP) Shake-FlaskA logarithmic value indicating its relative solubility in lipids versus water.

In Vitro Biological Screening Cascade

The in vitro screening cascade is designed to efficiently assess the compound's biological activity across several potential therapeutic areas suggested by the nicotinic acid scaffold.

ScreeningCascade cluster_invitro In Vitro Screening cluster_invivo In Vivo Follow-up (if promising in vitro results) Start 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid Cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition) Start->AntiInflammatory hERG hERG Safety Assay Start->hERG CYP450 CYP450 Inhibition Assay Start->CYP450 Analgesic Analgesic Models (e.g., Hot Plate Test) AntiInflammatory->Analgesic Potential for pain relief

Caption: A tiered approach for the preliminary screening of the target compound.

Cytotoxicity Screening (Anti-Cancer Potential)

Given that some nicotinic acid derivatives have shown anti-cancer properties, an initial screen for cytotoxicity against a panel of human cancer cell lines is warranted.[8] The MTT assay is a robust and widely used colorimetric assay to assess cell viability.[9][10]

Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, and prostate) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Nicotinic acid and its derivatives have demonstrated anti-inflammatory effects.[1][11] A common in vitro assay to assess anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in the treated wells to those of the LPS-stimulated control wells to determine the percentage of NO inhibition. A standard curve using sodium nitrite is used for quantification.

Preliminary Safety Assessment

Early assessment of potential safety liabilities is crucial in drug discovery. Two key in vitro assays are the hERG channel inhibition assay and the cytochrome P450 (CYP) inhibition assay.

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[12]

Protocol:

This assay is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293 cells). The assay measures the effect of the compound on the hERG current. The percentage of inhibition at various concentrations is determined, and an IC₅₀ value is calculated.

CYP enzymes are crucial for the metabolism of most drugs. Inhibition of these enzymes can lead to drug-drug interactions.[13][14]

Protocol:

This assay evaluates the inhibitory potential of the compound on the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes. A decrease in the formation of a specific metabolite from a probe substrate in the presence of the test compound is measured by LC-MS/MS to determine the IC₅₀ value for each isoform.

AssayPurposeKey Endpoint
MTT Assay Assess anti-proliferative/cytotoxic effectsIC₅₀ values against various cancer cell lines
NO Inhibition Assay Evaluate anti-inflammatory potentialIC₅₀ for nitric oxide production inhibition
hERG Assay Screen for potential cardiotoxicityIC₅₀ for hERG channel inhibition
CYP450 Inhibition Assess potential for drug-drug interactionsIC₅₀ values for major CYP isoforms

In Vivo Proof-of-Concept Studies

If promising activity is observed in the in vitro anti-inflammatory assays, preliminary in vivo studies to assess analgesic properties can be initiated.

Hot Plate Test for Analgesic Activity

The hot plate test is a common method for evaluating centrally acting analgesics.

Protocol:

  • Animal Acclimatization: Acclimatize mice to the experimental setup.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., morphine).

  • Nociceptive Testing: At a predetermined time after compound administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Latency Measurement: Record the latency time for the mouse to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.

  • Data Analysis: Compare the latency times of the treated groups with the control groups to determine the analgesic effect.

Conclusion and Future Directions

The preliminary screening cascade outlined in this guide provides a systematic and scientifically rigorous approach to evaluating the potential of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. The data generated from these studies will form a critical foundation for a " go/no-go " decision for further, more extensive preclinical development. Positive results in any of the described assays would warrant further investigation, including mechanism of action studies, lead optimization, and more comprehensive in vivo efficacy and safety profiling. This structured approach ensures that resources are directed towards compounds with the highest potential for therapeutic success.

References

  • Digby, J. E., et al. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 211(1), 137-144. [Link]

  • Ball, N. D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Nakano, H., et al. (1966). U.S. Patent No. 3,272,832. Washington, DC: U.S.
  • Cyprotex. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-944. [Link]

  • Thompson, D. C., et al. (1997). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 38(32), 5579-5582. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Kus-Slowinska, M., et al. (2020). Solubility, permeability, and dissolution rate of naftidrofuryl oxalate based on BCS criteria. Pharmaceutics, 12(12), 1238. [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. [Link]

  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron, 76(48), 131610. [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-944. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Singh, A., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S459-S466. [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Digby, J. E., et al. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 211(1), 137-144. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]

  • El-Naggar, M. A., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 27(15), 4933. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. [Link]

  • Eurofins Advinus. (n.d.). Pain Models for Preclinical Research. [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]

  • Negi, P., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 337-348. [Link]

  • Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

  • Hughes, T. E. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • METTLER TOLEDO. (n.d.). Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ACS Publications. (2024, April 23). Virtual Screening Strategies for Identifying Novel Chemotypes. Journal of Medicinal Chemistry. [Link]

  • ScienceDaily. (2006, July 25). More Precise Method For Rapidly Screening Chemical Compounds Will Help Identify Leads For Drug Discovery. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]

  • National Center for Biotechnology Information. (n.d.). Core Outcome Measures in Preclinical Assessment of Candidate Analgesics. [Link]

  • American Chemical Society. (2019, September 10). In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. ACS Omega. [Link]

  • ResearchGate. (n.d.). Early toxicity screening strategies. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. [Link]

  • MDPI. (2018, November 19). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. [Link]

  • National Center for Biotechnology Information. (n.d.). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. [Link]

  • MDPI. (2023, July 14). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • MDPI. (2021, October 28). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • MDPI. (2021, March 2). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. [Link]

  • MDPI. (2020, May 15). Comparative Cytotoxicity Study of Nicotine and Cotinine on MRC-5 Cell Line. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the selected compounds against some human cancer cell lines. [Link]

  • MDPI. (2020, December 1). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • Springer Nature. (2024, February 20). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15]-Fused Indole Heterocycles. [Link]

  • Google Patents. (n.d.). WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • Google Patents. (n.d.). WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
  • Google Patents. (n.d.). WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
  • Google APIs. (n.d.). methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Establishing a Murine Dosing Regimen for the Novel Nicotinic Acid Analogue 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a scientifically robust and ethically sound dosing regimen for the novel compound, 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, in a murine model. Given the absence of specific preclinical data for this entity, this guide emphasizes the foundational principles of preclinical pharmacology. It details a systematic, multi-phase approach, beginning with physicochemical characterization and vehicle formulation, proceeding through acute toxicity and maximum tolerated dose (MTD) determination, and culminating in pharmacokinetic (PK) and pharmacodynamic (PD) characterization to define a therapeutic window. The protocols provided herein are designed as self-validating systems, integrating decision-making logic and causality to guide the investigator from first principles to an efficacious and safe dosing strategy.

Introduction & Scientific Background

2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is a structural analogue of nicotinic acid (niacin). Pharmacological doses of nicotinic acid are known to modulate lipid profiles, primarily by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides and low-density lipoprotein (LDL) cholesterol[1][2]. This action is largely mediated through the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and various immune cells[2][3][4]. Activation of GPR109A in adipose tissue inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis and secretion of VLDL and LDL particles[1][3].

The structural modifications in 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid—specifically the addition of a methoxy group and a large, hydrophobic 4-tert-butylphenyl group—suggest a potential modulation of receptor affinity, selectivity, or pharmacokinetic properties compared to the parent niacin molecule. These changes necessitate a de novo approach to establish a safe and effective dosing regimen, as assumptions based on niacin itself would be scientifically unfounded. The overarching goal of any preclinical dosing study is to define a regimen that achieves sufficient target engagement for efficacy without inducing unacceptable toxicity[5][6][7]. This guide outlines the critical path to achieving this objective.

Postulated Mechanism of Action

Based on its structural similarity to nicotinic acid, the primary hypothesized target is the GPR109A receptor. The binding of the ligand (agonist) to this Gi-coupled receptor is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is the cornerstone of the anti-lipolytic effects observed with niacin[4].

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates Ligand 2-Methoxy-5-(4-T-butylphenyl) nicotinic acid Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Lipolysis (Physiological Response) cAMP->Response Leads to

Caption: Hypothesized GPR109A signaling pathway for the nicotinic acid analogue.

Pre-Dosing Phase: Formulation and Vehicle Selection

The first critical step is to develop a stable and homogenous formulation suitable for administration to mice. The choice of administration route is paramount; oral gavage (PO) is often preferred for its clinical relevance, while intravenous (IV) administration is used to determine absolute bioavailability[8][9].

Rationale for Vehicle Selection

The physicochemical properties of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid (e.g., solubility, pKa) will dictate the choice of vehicle. A tiered approach is recommended:

  • Aqueous Vehicles: Start with the simplest vehicle. Water is ideal but often unsuitable for hydrophobic compounds[9][10]. Saline or Phosphate-Buffered Saline (PBS) are also primary choices.

  • Aqueous Solutions with Solubilizers: For moderately hydrophobic molecules, solubilizing agents can be used. Common examples include:

    • Carboxymethyl cellulose (CMC): A suspending agent. A 0.5% (w/v) solution in water is a common starting point[9].

    • Hydroxypropyl-β-cyclodextrin (HPβCD): A solubilizing agent that can form inclusion complexes. However, it can have its own physiological effects and toxicities at high concentrations[11].

    • Polysorbate 80 (Tween 80): A surfactant used at low concentrations (e.g., 0.1-1%)[9].

  • Lipid-Based Vehicles: For highly hydrophobic compounds, edible oils like corn oil or sesame oil can be effective vehicles[9][10].

Causality: The vehicle itself must be demonstrated to be inert in the context of the experiment. A vehicle-only control group is mandatory in all studies to ensure that any observed effects are due to the test compound and not the formulation[9]. The choice of vehicle can significantly impact absorption and bioavailability, making this a critical parameter to optimize and keep consistent.

Protocol 2.2: Vehicle Screening
  • Objective: To identify a vehicle that allows for a stable and homogenous formulation of the test compound at the required concentrations.

  • Materials: 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, Water, Saline, 0.5% CMC (w/v) in water, 20% HPβCD (w/v) in water, Corn oil.

  • Procedure: a. Attempt to dissolve or suspend the compound in each vehicle at a low (e.g., 1 mg/mL) and high (e.g., 20 mg/mL) concentration. b. Use sonication and/or gentle heating if necessary to aid dissolution/suspension. c. Visually inspect the formulations for homogeneity immediately after preparation and after 1, 4, and 24 hours at room temperature and 4°C. d. Select the simplest vehicle that provides a stable, homogenous formulation for at least 4 hours.

Phase 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

The primary goal of this phase is to identify the highest dose that can be administered without causing unacceptable toxicity[12][13][14]. This is a critical step for selecting dose levels for subsequent efficacy and PK studies[15].

Experimental Design Rationale

An MTD study is typically a short-term, dose-escalation study in a small number of animals[8][13]. The design must be robust enough to identify a dose that challenges the animal's system without causing severe morbidity or mortality[12][16]. Key endpoints include clinical observations, body weight changes, and gross necropsy findings[8]. A body weight loss of >10-15% is often considered a key indicator that the MTD has been exceeded[12][15].

MTD_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Decision N_Selection Select Animal Strain & Sex (e.g., C57BL/6, male/female) Dose_Selection Select Starting Dose Levels (e.g., 10, 30, 100 mg/kg) N_Selection->Dose_Selection Dosing Administer Single Dose (PO or chosen route) (n=3-5 mice/group) Dose_Selection->Dosing Monitoring Daily Monitoring: - Clinical Signs - Body Weight - Morbidity/Mortality Dosing->Monitoring Observe for 7-14 days Data_Analysis Analyze Data (Body weight change, clinical scores) Monitoring->Data_Analysis MTD_Determination Determine MTD: Highest dose with <15% weight loss and no severe clinical signs Data_Analysis->MTD_Determination Next_Steps Use MTD to inform doses for PK/PD & Efficacy Studies MTD_Determination->Next_Steps

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol 3.2: Single-Dose MTD Study
  • Objective: To determine the single-dose MTD of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid.

  • Animals: C57BL/6 mice, 8-10 weeks old, n=3-5 per sex per group.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg

    • Group 3: 30 mg/kg

    • Group 4: 100 mg/kg

    • Group 5: 300 mg/kg

    • Group 6: 1000 mg/kg (or limit dose)[12]

  • Procedure: a. Acclimatize animals for at least 7 days. b. Record baseline body weight on Day 0. c. Administer a single dose of the compound or vehicle via the selected route (e.g., oral gavage)[17]. The volume should not exceed 10 mL/kg[17]. d. Observe animals continuously for the first 4 hours post-dose, then daily for 14 days. e. Record clinical signs of toxicity (e.g., lethargy, piloerection, abnormal posture, changes in breathing). f. Record body weight daily. g. At Day 14, euthanize all surviving animals and perform a gross necropsy, examining major organs for abnormalities.

  • Data Analysis: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or a mean body weight loss exceeding 15%.

Table 1: Example MTD Study Outcome Summary
Dose Group (mg/kg)n/groupMortalityMean Body Weight Change (Nadir)Key Clinical SignsMTD Exceeded?
Vehicle50/5+2.5%NoneNo
3050/5+1.0%NoneNo
10050/5-4.5%Mild, transient lethargyNo
300 5 0/5 -12.0% Lethargy, piloerection (resolved by 48h) No (MTD)
100052/5-22.5%Severe lethargy, hunched postureYes

Phase 2: Pharmacokinetic (PK) Characterization

PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug[18][19][20]. This is essential for relating the administered dose to the concentration of the drug in the body over time, which is the true driver of the pharmacological effect[6][21].

Rationale for PK Study Design

A well-designed PK study provides critical parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC)[18]. These data are used to select a dosing frequency that maintains drug exposure above a target concentration. A typical study involves administering the compound and collecting blood samples at multiple time points[22]. Using serial bleeding techniques from a single mouse can reduce animal usage and inter-animal variability[18][20].

Protocol 4.2: Single-Dose Murine PK Study
  • Objective: To determine the key PK parameters of the compound after a single oral dose.

  • Animals: C57BL/6 mice, 8-10 weeks old, n=3-4 per time point (for composite sampling) or n=4-5 per group (for serial sampling).

  • Groups:

    • Group 1: Vehicle control (for baseline matrix)

    • Group 2: Test Dose (e.g., 50 mg/kg, a dose expected to be well-tolerated based on MTD data)

  • Procedure: a. Fast animals for 4 hours prior to dosing (water ad libitum). b. Administer a single oral dose. c. Collect blood samples (approx. 50-75 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose[22]. d. Process blood to plasma by centrifugation and store at -80°C until analysis. e. Analyze plasma concentrations of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot plasma concentration versus time. Calculate PK parameters using non-compartmental analysis software.

Table 2: Example Pharmacokinetic Parameter Summary
ParameterUnitValue (Mean ± SD)Description
Dose (PO)mg/kg50Administered oral dose
Cmaxng/mL1250 ± 210Maximum observed plasma concentration
Tmaxh1.0 ± 0.5Time to reach Cmax
AUC(0-last)h*ng/mL6800 ± 950Area under the concentration-time curve
t1/2h3.5 ± 0.8Elimination half-life

Phase 3: Pharmacodynamic (PD) & Efficacy Model Integration

The final step is to link the drug exposure (PK) to the biological response (PD)[6]. For a GPR109A agonist, a relevant PD biomarker could be the acute reduction of plasma free fatty acids (FFAs).

Protocol 5.1: PK/PD Correlation Study
  • Objective: To correlate the plasma concentration of the compound with a downstream biological effect.

  • Animals & Groups: As per the PK study (Protocol 4.2), but with additional plasma reserved for biomarker analysis.

  • Procedure: a. Follow the procedure for the PK study (Protocol 4.2). b. At each blood collection time point, use a portion of the plasma to measure FFA levels using a commercial assay kit.

  • Data Analysis: a. Plot the percentage change in FFA from baseline versus time. b. Correlate the plasma drug concentration at each time point with the corresponding FFA level to establish an exposure-response relationship. This helps define the minimum effective concentration required for target engagement.

Conclusion: Synthesizing a Dosing Regimen

By integrating data from these three phases, a rational dosing regimen can be designed.

  • Dose Selection: The MTD study defines the upper limit of safe dosing. Efficacy studies should use doses at or below the MTD (e.g., MTD, MTD/2, MTD/4).

  • Dosing Frequency: The PK half-life (t1/2) dictates the dosing interval. For a compound with a 3.5-hour half-life, once or twice daily (BID) dosing might be necessary to maintain exposure above the minimum effective concentration determined from the PK/PD study.

For example, based on the hypothetical data presented, an initial efficacy study might test oral doses of 50, 100, and 200 mg/kg administered once or twice daily. The ultimate regimen will be refined based on the efficacy and tolerability observed in a relevant disease model. This systematic approach ensures that the selected dosing regimen is grounded in scientific data, maximizing the potential for success while adhering to the ethical principles of animal research[5][23].

References

  • General Principles of Preclinical Study Design. (n.d.). National Institutes of Health. [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. (n.d.). National Toxicology Program (NTP). [Link]

  • Gautam, A., & Singh, R. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(10), 5413–5415. [Link]

  • Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(20), e3055. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • Al-Dwairi, A., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 21(21), 8295. [Link]

  • Wikipedia contributors. (n.d.). Nicotinic acid. Wikipedia. [Link]

  • Ferrell, M., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nature Medicine, 30(3), 749–758. [Link]

  • Hylton, P. D., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 94. [Link]

  • Using Mouse Data to Establish PK/PD Relationships. (2025). InnoSer. [Link]

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. The Journal of Clinical Investigation, 115(12), 3634–3640. [Link]

  • Refining MTD studies. (n.d.). NC3Rs. [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. International journal of clinical practice, 59(10), 1198–1206. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. [Link]

  • Boxenbaum, H. (1984). Dosage regimen design for pharmaceutical studies conducted in animals. Journal of pharmacokinetics and biopharmaceutics, 12(4), 437–450. [Link]

  • Retrospective Study of the Effectiveness and Safety of Niacin and Steroid Eye Drops for Retinal Vein Occlusions. (n.d.). ClinicalTrials.gov. [Link]

  • Semple, G., et al. (2012). Structures of GPR109A agonists. ResearchGate. [Link]

  • WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. (n.d.).
  • Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. [Link]

  • Ferrell, M., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. Nature Medicine, 30(3), 749–758. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. ResearchGate. [Link]

  • Atcha, Z. (2014). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 53(4), 363–375. [Link]

  • Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A. (n.d.). PMC. [Link]

  • Zhang, Y., et al. (2018). Murine Pharmacokinetic Studies. PubMed. [Link]

  • Hylton, P. D., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (n.d.). ReachBio. [Link]

  • What is the mechanism of Niacin? (2024). Patsnap Synapse. [Link]

  • Chen, Y., et al. (2021). GPR109A mediates the effects of hippuric acid on regulating osteoclastogenesis and bone resorption in mice. Communications Biology, 4(1), 40. [Link]

  • SOP: Mouse Oral Gavage. (2017). Virginia Tech. [Link]

  • Maximum Tolerated Dose. (n.d.). ResearchGate. [Link]

  • Gautam, A., & Singh, R. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. [Link]

Sources

2-Methoxy-5-(4-T-butylphenyl)nicotinic acid for GPR109A receptor studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functional Characterization of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid for the GPR109A Receptor

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel chemical entities targeting the G-protein coupled receptor 109A (GPR109A). Using 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid as a representative investigational compound, we will detail the requisite experimental workflows and protocols to elucidate its pharmacological profile. The focus will be on establishing a robust, self-validating system for determining agonist-induced receptor activation through canonical and non-canonical signaling pathways.

Introduction to GPR109A: A Dual Metabolic and Immunomodulatory Target

The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a key pharmacological target due to its roles in metabolism and inflammation.[1] It is activated by the B-vitamin niacin (nicotinic acid) and the endogenous ligands β-hydroxybutyrate (a ketone body) and butyrate (a short-chain fatty acid produced by gut microbiota).[2][3] GPR109A is primarily expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils, as well as in epithelial cells of the colon and retina.[4] This widespread expression underscores its importance in diverse physiological processes.

Activation of GPR109A has been shown to mediate the anti-lipolytic effects of niacin, contributing to its lipid-lowering properties.[5] Furthermore, GPR109A signaling exerts potent anti-inflammatory effects in various tissues, such as the colon, and is implicated in suppressing inflammation-associated carcinogenesis.[2] Given its therapeutic potential, the discovery and characterization of novel, selective GPR109A agonists are of significant interest in drug development.

Compound Profile: 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid

This guide focuses on the experimental framework for characterizing the GPR109A-mediated activity of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid.

PropertyValueSource
Chemical Name 2-Methoxy-5-(4-t-butylphenyl)nicotinic acidBLDpharm
CAS Number 1261994-19-7BLDpharm
Molecular Formula C₁₇H₁₉NO₃BLDpharm[6]
Molecular Weight 285.34 g/mol BLDpharm[6]
Pharmacological Activity To be determined by the protocols hereinN/A

The following sections will provide detailed protocols to determine the potency and efficacy of this compound at the GPR109A receptor, establishing its profile as a potential agonist.

The Dual Signaling Axis of GPR109A Activation

GPR109A activation initiates two primary signaling cascades, which are crucial to fully characterize any potential agonist. A comprehensive understanding of these pathways allows for the detection of "biased agonism," where a ligand may preferentially activate one pathway over the other.

  • Gαi-Mediated Pathway : The canonical signaling pathway for GPR109A involves coupling to inhibitory G-proteins of the Gαi/o family. Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP is a hallmark of GPR109A activation in cell types like adipocytes.[3]

  • β-Arrestin-Mediated Pathway : Following agonist-induced activation and phosphorylation by G-protein coupled receptor kinases (GRKs), GPR109A can recruit β-arrestin proteins (β-arrestin 1 and 2).[1] This interaction is critical for receptor desensitization and internalization, but also initiates a separate wave of G-protein-independent signaling.[1] For instance, β-arrestin recruitment has been linked to the anti-inflammatory effects of GPR109A activation.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_gi Gαi Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gαi/βγ GPR109A->Gi Activation GRK GRK GPR109A->GRK Agonist 2-Methoxy-5-(4-T-butylphenyl) nicotinic acid Agonist->GPR109A Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP P_GPR109A P-GPR109A GRK->P_GPR109A Phosphorylation Arrestin β-Arrestin P_GPR109A->Arrestin Recruitment Endocytosis Internalization & Downstream Signaling Arrestin->Endocytosis

GPR109A Dual Signaling Pathways

Experimental Workflow for Agonist Characterization

A systematic approach is essential for characterizing a novel compound. The following workflow ensures a comprehensive evaluation of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, progressing from primary functional screening to more nuanced pathway-specific assays.

Workflow cluster_assays Step 3: Functional Assays Compound_Prep Step 1: Compound Preparation (2-Methoxy-5-(4-T-butylphenyl)nicotinic acid) - Solubility testing - Serial dilutions Assay_Selection Step 2: Primary Assay Selection (HEK293 or CHO-K1 cells stably expressing GPR109A) Compound_Prep->Assay_Selection cAMP_Assay cAMP Assay (Gαi) - Determine IC₅₀ Assay_Selection->cAMP_Assay Calcium_Assay Calcium Mobilization (Gαq/i) - Determine EC₅₀ Assay_Selection->Calcium_Assay Arrestin_Assay β-Arrestin Recruitment - Determine EC₅₀ Assay_Selection->Arrestin_Assay Data_Analysis Step 4: Data Analysis - Dose-response curves - EC₅₀/IC₅₀ calculation - Efficacy determination cAMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Profile Step 5: Pharmacological Profile - Potency (EC₅₀/IC₅₀) - Efficacy (% of control) - Signaling bias analysis Data_Analysis->Profile

Workflow for GPR109A Agonist Characterization

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format but can be adapted to 384-well plates for higher throughput. It is recommended to use a cell line with stable, heterologous expression of human GPR109A, such as HEK293 or CHO-K1 cells, to ensure a robust and reproducible signal.

Protocol 1: In Vitro Gαi-Mediated Signaling (cAMP Inhibition Assay)

This assay measures the ability of the test compound to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels. A common method is to stimulate cells with forskolin to elevate basal cAMP levels, which allows for a clear window to measure inhibition.

Rationale: This is the primary functional assay to confirm Gαi coupling. The use of a luminescent biosensor like the GloSensor™ provides high sensitivity and a kinetic readout, which can be advantageous over endpoint assays.

Materials:

  • HEK293 or CHO-K1 cells stably expressing human GPR109A.

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • GloSensor™ cAMP Reagent (Promega) or similar cAMP detection kit (e.g., HTRF, AlphaScreen).

  • 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid.

  • Niacin (positive control).

  • Forskolin.

  • Assay Buffer: HBSS or PBS with 0.1% BSA.

  • White, clear-bottom 96-well plates.

Procedure:

  • Cell Plating:

    • Seed GPR109A-expressing cells in white, clear-bottom 96-well plates at a density of 10,000-20,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid and Niacin in DMSO.

    • Perform serial dilutions in Assay Buffer to create 2X final concentrations. A typical concentration range for a novel compound would be from 200 µM down to 20 pM.

  • Assay Execution (GloSensor™ Example):

    • Equilibrate cells with GloSensor™ cAMP Reagent according to the manufacturer's protocol (typically 2 hours at room temperature).

    • Add 50 µL of the 2X test compound or control to the appropriate wells.

    • Incubate for 15 minutes at room temperature.

    • Prepare a forskolin solution to a final concentration that elicits ~80% of the maximal cAMP response (e.g., 1-10 µM, to be optimized).

    • Add the forskolin solution to all wells except the negative control.

    • Read luminescence immediately and kinetically for 15-30 minutes using a plate luminometer.

  • Data Analysis:

    • Determine the area under the curve (AUC) or the endpoint luminescence signal for each well.

    • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from untreated cells as 0%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration at which 50% of the forskolin-stimulated cAMP production is inhibited).

Protocol 2: In Vitro Calcium Mobilization Assay

While GPR109A is primarily Gαi-coupled, co-expression with a promiscuous G-protein like Gα16 or in certain cell backgrounds can enable coupling to the Gαq pathway, leading to intracellular calcium release upon activation. This provides a robust, positive readout of receptor activation.

Rationale: Calcium mobilization assays are widely used in high-throughput screening due to their high signal-to-noise ratio and the availability of automated fluorescence plate readers (e.g., FLIPR).

Materials:

  • HEK293 cells stably co-expressing human GPR109A and a promiscuous G-protein (e.g., Gα16).

  • Culture Medium (as above).

  • Fluo-4 AM or another calcium-sensitive dye.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Test compound and Niacin.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Cell Plating:

    • Seed cells in black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), 0.02% Pluronic F-127, and optionally 2.5 mM Probenecid in Assay Buffer.

    • Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Execution (using FLIPR or similar):

    • Prepare a compound plate with 4X final concentrations of the test compound and controls.

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • The instrument will measure a stable baseline fluorescence for 10-20 seconds.

    • It will then add 50 µL of the compound from the compound plate to the cell plate.

    • Continue to measure fluorescence kinetically for 1-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data: Set the response to a saturating concentration of a known agonist (Niacin) as 100% and the buffer-only response as 0%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Protocol 3: In Vitro β-Arrestin Recruitment Assay

This assay directly measures the recruitment of β-arrestin to the activated GPR109A receptor at the plasma membrane, providing a readout for G-protein-independent signaling.

Rationale: Technologies like DiscoverX's PathHunter® or Promega's NanoBiT® provide robust and specific methods to quantify this interaction. This is essential for identifying potential biased agonism.

Materials:

  • A commercially available cell line engineered for β-arrestin recruitment assays with GPR109A (e.g., PathHunter® CHO-K1 GPR109A β-Arrestin GPCR Assay cells).

  • Culture and Assay reagents provided with the commercial kit.

  • Test compound and Niacin.

  • White-walled, 96-well plates.

Procedure (PathHunter® Example):

  • Cell Plating:

    • Plate the cells according to the manufacturer's protocol, typically 5,000-10,000 cells per well in the provided cell plating reagent.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and Niacin at 5X the final concentration in Assay Buffer.

  • Assay Execution:

    • Add 25 µL of the 5X compound solutions to the wells.

    • Incubate for 90 minutes at 37°C or room temperature, as recommended by the manufacturer.

    • Prepare the detection reagent mixture according to the protocol.

    • Add the detection reagent to all wells.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read chemiluminescence on a plate luminometer.

    • Normalize the data: Set the signal from a saturating concentration of Niacin as 100% and the buffer-only control as 0%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀.

Data Interpretation and Building a Pharmacological Profile

By completing these three assays, you can compile a comprehensive profile for 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid.

AssayParameter MeasuredPotencyEfficacy
cAMP Inhibition Gαi activationIC₅₀ (nM or µM)% inhibition relative to Niacin
Calcium Mobilization Gαq/i activationEC₅₀ (nM or µM)% activation relative to Niacin
β-Arrestin Recruitment β-Arrestin bindingEC₅₀ (nM or µM)% recruitment relative to Niacin

A comparison of the EC₅₀/IC₅₀ values and maximal efficacy across these pathways will reveal the compound's signaling signature. A significant difference in potency or efficacy between the G-protein and β-arrestin pathways would indicate biased agonism, a critical characteristic in modern drug development.

References

  • Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

  • PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]

  • Gambhir, D., Anilkumar, A. A., & Balaram, C. (2020). GPR109A activation and aging liver. Aging, 11(20), 8718–8720. [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(4-methoxyphenyl)nicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Methoxy-5-methylphenyl)nicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Offermanns, S. (2014). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Trends in Pharmacological Sciences, 35(6), 286-293. [Link]

  • ResearchGate. (n.d.). Calcium mobilization assay performed in HEK293 cells expressing the mouse NPSR receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • Yamato Scientific America. (n.d.). Real-time monitoring of intracellular Ca2+ dynamics in HEK293 cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled... Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological profiling of niacin, acipimox, and MMF on GPR109A a... Retrieved from [Link]

  • ScienceDirect. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Retrieved from [Link]

  • Yamato Scientific America. (n.d.). Real-time monitoring of intracellular Ca2+ dynamics in HEK293 cells. Retrieved from [Link]

  • MDPI. (n.d.). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link]

  • YouTube. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Retrieved from [Link]

  • Lukas, C., & Hein, P. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 408. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,5-Di-tert-butyl-4-hydroxybenzylsulfanyl)nicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Calcium mobilization assay performed in HEK293 cells expressing the mouse NPSR receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (PDF) Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacological profiling of niacin, acipimox, and MMF on GPR109A a... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-(4-T-butylphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this multi-step synthesis and systematically improve your product yield and purity.

I. Overview of the Synthetic Pathway

The synthesis of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is typically achieved through a two-step process. The core of this synthesis is the formation of a carbon-carbon bond between a substituted pyridine ring and a phenyl group, which is efficiently accomplished via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid.

The general synthetic route is outlined below:

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis Starting_Material_1 Methyl 5-bromo-2-methoxynicotinate Reaction_1 Pd Catalyst Base, Solvent Starting_Material_1->Reaction_1 Starting_Material_2 4-tert-Butylphenylboronic acid Starting_Material_2->Reaction_1 Intermediate Methyl 2-methoxy-5-(4-tert-butylphenyl)nicotinate Reaction_2 Base (e.g., NaOH, LiOH) Solvent (e.g., MeOH/H2O) Then, Acid Workup Intermediate->Reaction_2 Reaction_1->Intermediate Final_Product 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid Reaction_2->Final_Product

Caption: General two-step synthesis of the target compound.

II. Step 1: Suzuki-Miyaura Coupling - FAQs & Troubleshooting

The Suzuki-Miyaura coupling is a robust and versatile reaction, but its application to electron-deficient heterocyclic systems like pyridine derivatives can present unique challenges.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this reaction? For the pyridine core, Methyl 5-bromo-2-methoxynicotinate or the corresponding chloro- or iodo-derivatives are suitable. Bromo derivatives often provide a good balance of reactivity and stability. For the phenyl component, 4-tert-Butylphenylboronic acid is the standard coupling partner. Organoboranes are favored for their stability, low toxicity, and compatibility with a wide range of functional groups.[2]

Q2: How do I select the right Palladium catalyst and ligand? The choice of catalyst and ligand is critical for a high-yield reaction.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective pre-catalysts.[3]

  • Ligand: Phosphine ligands are essential for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient pyridines, electron-rich and bulky phosphine ligands are often preferred. Triphenylphosphine (PPh₃) is a standard choice, but more specialized ligands like Tricyclohexylphosphine (PCy₃) or Buchwald ligands (e.g., SPhos, XPhos) can significantly improve yields by promoting the oxidative addition step.[1][3]

Q3: Which base and solvent system should I use? The base activates the boronic acid, which is a key step in the transmetallation phase of the catalytic cycle.[3]

  • Base: A moderately strong inorganic base is typically required. Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are common choices.[4][5] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) may be necessary.[5][6]

  • Solvent: A mixture of an organic solvent and water is often used. Common systems include Dioxane/Water, Toluene/Ethanol/Water, or Dimethylformamide (DMF).[4][5] The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: Low or No Conversion to Product

  • Plausible Cause A: Inactive Catalyst. The Pd(0) active species can be sensitive to oxygen.

    • Solution: Ensure the reaction is performed under a completely inert atmosphere (Nitrogen or Argon). Degas all solvents thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.

  • Plausible Cause B: Inefficient Ligand. The chosen ligand may not be optimal for the specific substrate.

    • Solution: If using a standard ligand like PPh₃, consider switching to a more electron-rich and bulky ligand such as PCy₃ or a biarylphosphine ligand (e.g., SPhos). These can accelerate the rate-limiting oxidative addition step with the pyridine halide.[1]

  • Plausible Cause C: Insufficient Base Strength or Solubility. The base may not be strong enough to form the active boronate species, or it may not be sufficiently soluble in the reaction medium.

    • Solution: Switch from a carbonate base (Na₂CO₃, K₂CO₃) to a stronger phosphate base (K₃PO₄).[5][6] Ensure vigorous stirring to maximize the interaction between the aqueous and organic phases.

  • Plausible Cause D: Low Reaction Temperature. The reaction may have a high activation energy.

    • Solution: Gradually increase the reaction temperature. Most Suzuki couplings for heteroaromatic compounds are run at elevated temperatures, often between 80-110 °C.[1][5]

Issue 2: Significant Side Product Formation

  • Plausible Cause A: Homo-coupling of Boronic Acid. This occurs when two molecules of the boronic acid react with each other, forming 4,4'-di-tert-butyl-1,1'-biphenyl. This is often promoted by the presence of oxygen.

    • Solution: Rigorous deoxygenation of the reaction mixture is critical. Additionally, adding the boronic acid slowly to the reaction mixture can sometimes minimize this side reaction.

  • Plausible Cause B: Protodeborylation or Dehalogenation. This involves the replacement of the boronic acid group or the halogen with a hydrogen atom, leading to byproducts like tert-butylbenzene or methyl 2-methoxynicotinate.

    • Solution: This can be caused by excessive reaction times or temperatures. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Ensure the chosen base is not overly aggressive.

Parameter Standard Condition Optimized Condition for Higher Yield Rationale
Pd Catalyst Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Often more active at lower temperatures.
Ligand PPh₃ (4-10 mol%)PCy₃ or SPhos (2-5 mol%)Bulky, electron-rich ligands accelerate oxidative addition.[1]
Base Na₂CO₃ (2 equiv.)K₃PO₄ (2-3 equiv.)Stronger base enhances boronic acid activation.[5][6]
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)Dioxane often offers better solubility for intermediates.
Temperature 80-90 °C100-110 °COvercomes activation energy, but monitor for decomposition.
Atmosphere NitrogenArgon (degassed solvents)Strictly anaerobic conditions prevent catalyst degradation.

III. Step 2: Ester Hydrolysis & Purification - FAQs & Troubleshooting

The final step is the saponification of the methyl ester to the desired carboxylic acid. While generally straightforward, this step requires careful control to ensure complete conversion and a simple purification process.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for hydrolyzing the methyl nicotinate intermediate? A solution of the ester in a mixture of an alcohol (like methanol or ethanol) and water, treated with an excess of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is standard. The reaction is typically heated to reflux for several hours to ensure completion.[7]

Q2: How do I properly work up the reaction to isolate the final product? After the hydrolysis is complete, the reaction mixture is cooled, and the organic solvent (methanol) is often removed under reduced pressure. The remaining aqueous solution is then acidified, typically with hydrochloric acid (HCl), until the pH is acidic (pH ~3-4). The carboxylic acid product, being less soluble in acidic water, will precipitate out and can be collected by filtration.[7]

Troubleshooting Guide: Hydrolysis & Purification

Troubleshooting_Hydrolysis Start Start: Incomplete Hydrolysis (Checked by TLC/LC-MS) Check_Time Was reaction time sufficient (e.g., >4 hours)? Start->Check_Time Increase_Time Action: Increase reaction time to 6-12 hours. Check_Time->Increase_Time No Check_Temp Was the mixture refluxing? Check_Time->Check_Temp Yes End Problem Resolved Increase_Time->End Increase_Temp Action: Ensure vigorous reflux. Check_Temp->Increase_Temp No Check_Base Are there enough equivalents of base (e.g., >2 eq)? Check_Temp->Check_Base Yes Increase_Temp->End Increase_Base Action: Increase base to 3-4 equivalents. Check_Base->Increase_Base No Check_Base->End Yes Increase_Base->End

Caption: Troubleshooting workflow for incomplete ester hydrolysis.

Issue 1: Product is oily or difficult to crystallize after acidification.

  • Plausible Cause A: Impurities from the previous step. Residual catalyst, ligands, or side products from the Suzuki coupling can interfere with crystallization.

    • Solution: Before hydrolysis, ensure the intermediate ester is thoroughly purified. A plug of silica gel filtration or full column chromatography might be necessary if impurities are significant.

  • Plausible Cause B: Presence of Residual Organic Solvents. Solvents used in the workup (e.g., from an extraction step) can prevent crystallization.

    • Solution: Ensure all organic solvents are completely removed under vacuum before attempting crystallization. Trituration with a non-polar solvent like hexanes can sometimes induce solidification.

Issue 2: Low recovery of product after filtration.

  • Plausible Cause A: Product has some solubility in acidic water.

    • Solution: After acidification and filtration, cool the filtrate in an ice bath for an extended period to maximize precipitation. If the product is still soluble, extract the acidic aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[8]

  • Plausible Cause B: Incomplete precipitation during acidification.

    • Solution: Ensure the pH is sufficiently low. Check with pH paper. Sometimes, adding the acid slowly while vigorously stirring can produce larger, more easily filterable crystals.

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 2-methoxy-5-(4-tert-butylphenyl)nicotinate
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-bromo-2-methoxynicotinate (1.0 equiv.), 4-tert-butylphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the starting halide.

  • Catalyst Addition: To this stirring suspension, add the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., PCy₃, 6 mol%).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting halide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure intermediate ester.

Protocol 2: Synthesis of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid
  • Setup: Dissolve the purified methyl ester intermediate (1.0 equiv.) in a mixture of methanol and water (e.g., 3:1 ratio).

  • Hydrolysis: Add sodium hydroxide (3.0 equiv.) and heat the mixture to reflux. Stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: While stirring in an ice bath, slowly add 2M hydrochloric acid (HCl) until the pH of the solution is ~3. A white precipitate should form.

  • Isolation: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum.

  • Recrystallization (if necessary): The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to obtain the final product with high purity.[9][10]

V. References

  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.

  • CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.

  • CN102249994B - Preparation method of nicotinic acid. Google Patents.

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications . Molecules, 2022. PMC - NIH. [Link]

  • Purification of nicotinic acid . US3037987A - Google Patents.

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives . ResearchGate. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction... Molecules, 2014. PMC - NIH. [Link]

  • Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate . Acta Crystallographica Section E, 2010. NIH. [Link]

  • Nicotinic acid . Organic Syntheses Procedure. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide... ResearchGate. [Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChR . Journal of Medicinal Chemistry, 2019. eScholarship. [Link]

  • New menthyl nicotinate synthesis process . WO2017211543A1 - Google Patents.

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides . Chemical Science, 2017. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives . Molecules, 2021. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents . Organic Letters, 2013. PMC - NIH. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications . ResearchGate. [Link]

Sources

refining protocols for 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid administration

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals. Given that this compound is a specialized derivative of nicotinic acid, this document provides a foundational framework based on established principles of medicinal chemistry and pharmacology to refine your experimental protocols. We will address potential challenges in handling, administration, and data interpretation in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions about the compound, drawing parallels with its parent molecule, nicotinic acid, to provide a strong theoretical grounding for your experiments.

Q1: What is 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid and what is its likely mechanism of action?

A1: 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is a synthetic derivative of nicotinic acid (also known as niacin or Vitamin B3). The core structure is pyridine-3-carboxylic acid, which is known to be the pharmacophore responsible for the lipid-modifying effects of niacin.[1] The key structural modifications—a methoxy group at the 2-position and a large, lipophilic 4-tert-butylphenyl group at the 5-position—are designed to alter the compound's physicochemical properties and potentially its pharmacological profile.

The primary mechanism of action for nicotinic acid is agonism of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][3][4] Activation of this receptor on adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver. This, in turn, decreases the hepatic synthesis of triglycerides and the secretion of VLDL and LDL particles.[3][5] It is highly probable that 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is designed to target this same HCA2 pathway, with the substitutions intended to improve potency, selectivity, or pharmacokinetic properties.

HCA2_Signaling_Pathway cluster_cell Adipocyte Compound 2-Methoxy-5-(4-T-butylphenyl) nicotinic acid HCA2 HCA2/GPR109A Receptor Compound->HCA2 Binds & Activates ATP ATP Gi Gi Protein HCA2->Gi Activates cAMP cAMP AC Adenylyl Cyclase Gi->AC Inhibits PKA Protein Kinase A (PKA) AC->cAMP Conversion cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates HSL_P Phosphorylated HSL (Active) Triglycerides Triglycerides HSL_P->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Release FFA_Release Reduced FFA Release to Circulation FFA->FFA_Release

Caption: Hypothesized HCA2/GPR109A signaling pathway.

Q2: How do the chemical substitutions affect the compound's properties compared to nicotinic acid?

A2: The substitutions create significant differences in physicochemical properties, which are critical for experimental design. The large, non-polar 4-tert-butylphenyl group dramatically increases the molecule's lipophilicity (fat-solubility) and molecular weight.

PropertyNicotinic Acid2-Methoxy-5-(4-T-butylphenyl)nicotinic acid (Predicted)Implication for Researchers
Molecular Weight 123.11 g/mol [6]~299.37 g/mol Must use the correct molecular weight for all molarity calculations.
logP (Lipophilicity) 0.36[1]Significantly Higher (>4.0)Expect very low aqueous solubility. Standard buffers are unsuitable.
Water Solubility ~18 g/L (18 mg/mL)[6][7]Extremely low (<0.01 mg/mL)Requires organic solvents for stock solutions and specialized vehicles for in vivo use.
pKa ~4.85 (carboxylic acid)[6][7]Similar (~4.5-5.0)The acidic proton remains, allowing for salt formation to potentially aid solubility.
Q3: How should I store and handle the compound?

A3: Given its chemical structure, the compound should be stable under standard laboratory conditions. However, best practices are essential.

  • Solid Form: Store at 2-8°C, protected from light.[7] The compound is likely a crystalline solid.[1]

  • In Solution: Prepare stock solutions fresh whenever possible. For short-term storage (1-2 weeks), store solutions at -20°C. For long-term storage (>2 weeks), aliquot and store at -80°C to minimize freeze-thaw cycles. The stability in various organic solvents should be empirically tested if stored for extended periods.

Section 2: Troubleshooting Guide for Experimental Protocols

This section provides solutions to common problems researchers may encounter during their experiments.

Issue 1: My compound will not dissolve in my assay buffer.
  • Causality: This is the most anticipated issue. The high lipophilicity from the t-butylphenyl group prevents the molecule from dissolving in aqueous solutions like PBS or cell culture media. Direct addition of the solid or a concentrated DMSO stock will cause immediate precipitation, leading to inaccurate concentrations and unreliable results.

  • Solution Workflow:

    Solubility_Troubleshooting Start Problem: Compound Precipitates in Aqueous Buffer Step1 Step 1: Prepare High-Concentration Stock in 100% DMSO Start->Step1 Step2 Step 2: Perform Serial Dilutions in 100% DMSO Step1->Step2 Step3 Step 3: Add Diluted DMSO Stock to Final Assay Buffer Step2->Step3 Check1 Does it precipitate? Step3->Check1 Success Success! Proceed with Assay Check1->Success No Failure Issue Persists Check1->Failure Yes Step4 Step 4: Reduce Final DMSO Concentration in Assay Failure->Step4 Step5 Step 5: Test Solubilizing Excipients (e.g., Pluronic F-68, BSA) Step4->Step5 If necessary Step5->Step3 Re-test

    Caption: Step-by-step workflow for addressing solubility issues.

  • Detailed Protocol: Stock Solution Preparation

    • Primary Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is an excellent solvent for lipophilic compounds.[8]

    • Stock Concentration: Prepare a high-concentration stock solution, for example, 10-50 mM in 100% DMSO. Ensure the compound is fully dissolved using vortexing or brief sonication.

    • Intermediate Dilutions: Perform serial dilutions from your master stock using 100% DMSO to create a range of concentrations.

    • Final Dilution: Add the highest possible dilution of your DMSO stock to the final aqueous assay buffer (e.g., cell media). Crucially, the final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts or cytotoxicity.

Issue 2: I am seeing inconsistent or non-reproducible results in my cell-based assays.
  • Causality: Beyond precipitation, inconsistent results can arise from several factors:

    • Compound Adsorption: Lipophilic compounds can adsorb to plastic surfaces of pipette tips and microplates, reducing the effective concentration.

    • Cell Health: High DMSO concentrations or the compound itself could be cytotoxic.

    • Assay Incubation Time: The kinetics of a novel compound may differ from standards.

  • Solutions & Best Practices:

    • Pre-Assay QC: Always visually inspect your final assay plate under a microscope before incubation to check for any compound precipitation.

    • Use Low-Binding Plates: For highly sensitive assays, consider using low-protein-binding microplates.

    • Include a Cytotoxicity Test: Run a parallel assay (e.g., MTT or CellTiter-Glo®) to determine the maximum non-toxic concentration of your compound and the DMSO vehicle.[9]

    • Run a Time-Course Experiment: Test multiple incubation times (e.g., 15 min, 30 min, 1 hr, 4 hr) in a pilot experiment to determine the optimal time point for measuring the biological response.

Issue 3: I am having difficulty formulating the compound for in vivo (animal) studies.
  • Causality: A simple DMSO/saline solution is not suitable for in vivo administration of this compound. The high lipophilicity will cause it to crash out of solution upon injection, leading to poor bioavailability and potential embolism or local tissue damage. A specialized formulation vehicle is required.

  • Recommended Formulation Protocol (for Rodent IP or PO Dosing): This protocol is a common starting point for lipophilic compounds and should be optimized for your specific needs.

    • Vehicle Composition: A common vehicle is 10% DMSO, 40% PEG400, 50% Saline .

    • Preparation Steps: a. Weigh the required amount of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. b. Add 10% of the final volume as 100% DMSO. Vortex/sonicate until fully dissolved. c. Add 40% of the final volume as PEG400 (Polyethylene glycol 400). Mix thoroughly. The solution should remain clear. d. Slowly add the remaining 50% of the volume as sterile saline, mixing continuously.

    • Final QC: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation has failed and the concentration of the compound must be lowered. Always prepare fresh on the day of dosing.

ComponentPurposePercentage (v/v)
DMSO Primary Solvent5-10%
PEG400 Co-solvent / Solubilizer30-40%
Tween® 80 / Cremophor® EL Surfactant (Optional)1-5%
Saline or PBS Aqueous Vehicleq.s. to 100%

Section 3: Reference Experimental Protocols

Protocol 1: General Protocol for a Cell-Based HCA2/GPR109A Activation Assay

This protocol assumes the use of a cell line endogenously expressing or engineered to express the HCA2/GPR109A receptor and a readout that measures cAMP levels.

  • Cell Seeding: Seed CHO-K1 or HEK293 cells expressing HCA2 into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[9]

  • Compound Preparation: a. Prepare a 10 mM stock of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid in 100% DMSO. b. Perform 1:3 serial dilutions in 100% DMSO to create a concentration range (e.g., 10 mM down to 0.5 µM).

  • Assay Procedure: a. Wash cells gently with serum-free media. b. Add stimulation buffer containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation. c. Add 1 µL of your compound dilutions (from step 2b) to the wells. The final DMSO concentration should be ≤0.1%. Include a "vehicle only" control (1 µL of DMSO) and a positive control (e.g., 10 µM nicotinic acid, if active in your system). d. Incubate at 37°C for 30 minutes.

  • Detection: a. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assay) following the manufacturer's instructions.

  • Data Analysis: a. Normalize the data to the vehicle control. b. Plot the response versus the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Pietrzak, R., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.[Link]

  • PubChem. 2-Methoxy-5-(4-methoxyphenyl)nicotinaldehyde. [Link]

  • PubChem. 5-(2-Methoxy-5-methylphenyl)nicotinic acid. [Link]

  • Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]

  • PubChem. Nicotinic acid. [Link]

  • Halberstadt, A. L., et al. (2018). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications.[Link]

  • Kamal, M. A., et al. (2008). Mechanism of action of niacin. PubMed.[Link]

  • Sorenson, D., et al. (2007). In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. PubMed.[Link]

  • Gajdos, M., et al. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. PubMed.[Link]

  • Bodor, E. T. & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.[Link]

  • Google Patents.
  • ClinicalTrials.gov. Novel Pathways to Manage Inflammation and Atherosclerosis in Dialysis Patients: Role of Nicotinic Acid. [Link]

  • Wu, B. J., et al. (2014). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. PubMed Central.[Link]

  • Kashyap, M. L., et al. (2008). Mechanism of Action of Niacin. ResearchGate.[Link]

  • Muselík, J., et al. (2022). Rational Design of Self-Emulsifying Pellet Formulation of Thymol: Technology Development Guided by Molecular-Level Structure Characterization and Ex Vivo Testing. MDPI.[Link]

  • Ribeiro da Silva, M., et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate.[Link]

  • Xu, J., et al. (2005). [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe. PubMed.[Link]

  • Zlatic, C. O., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. eScholarship.[Link]

  • Mukherjee, J., et al. (2006). Nicotinic alpha4beta2 receptor imaging agents: part II. Synthesis and biological evaluation of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (18F-nifene) in rodents and imaging by PET in nonhuman primate. PubMed.[Link]

  • Chawla, S., et al. (2020). Autophagy-Inducing Inhalable Co-crystal Formulation of Niclosamide-Nicotinamide for Lung Cancer Therapy. PubMed.[Link]

Sources

minimizing variability in experiments with 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid (CAS 1261994-19-7). This guide is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability and provide robust troubleshooting strategies. Our approach is grounded in established principles of small molecule handling and the known pharmacology of its parent compound, nicotinic acid.

Introduction: Understanding the Molecule

2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is a derivative of nicotinic acid (also known as niacin or Vitamin B3).[1][2] While specific research on this derivative is emerging, its behavior can be largely extrapolated from the well-documented properties of nicotinic acid and related analogs. Nicotinic acid is known to act as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), formerly GPR109A, a G-protein coupled receptor.[2][3] This interaction inhibits adenylyl cyclase, leading to various downstream effects, including the inhibition of lipolysis in adipocytes.[2][4][5]

Variability in experiments with small molecules like this can arise from numerous factors, from initial compound handling to the specifics of the assay system.[6][7] This guide provides a systematic approach to identifying and mitigating these issues.

Physicochemical Properties Overview

A clear understanding of the compound's properties is the first step in ensuring reproducibility.

PropertyValue / InformationSource / Rationale
CAS Number 1261994-19-7BLDpharm[8]
Molecular Formula C₁₇H₁₉NO₃BLDpharm[8]
Molecular Weight 285.34 g/mol BLDpharm[8]
Appearance Expected to be a solid, likely a white to off-white powder.Based on related nicotinic acid compounds.[9]
Aqueous Solubility Predicted to be low.The addition of the lipophilic 4-T-butylphenyl group significantly increases hydrophobicity compared to the parent nicotinic acid, which itself has limited water solubility (18 g/L).[1][10]
Organic Solvent Solubility Predicted to be soluble in DMSO, DMF, and alcohols (e.g., ethanol).Nicotinic acid is soluble in DMSO and DMF.[2] The derivative's increased lipophilicity suggests good solubility in common organic solvents.[11]

Part 1: Compound Handling and Stock Solution Preparation

Inconsistent preparation of the test compound is a primary source of experimental variability.[12] These FAQs address the most common pitfalls.

Q1: My dose-response curve is inconsistent between experiments. What could be wrong with my stock solution?

A1: Inconsistency often traces back to issues with stock solution concentration, stability, or purity. Here are the key factors to verify:

  • Solubility Limit: You may be creating a supersaturated stock solution that precipitates upon storage or dilution. 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is predicted to have low aqueous solubility.[10][11] For cell-based assays, a high-concentration stock in 100% DMSO is standard.

  • Hygroscopy: The compound may absorb atmospheric moisture, altering its effective weight. Always store the solid compound in a desiccator.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation or precipitation. Prepare small-volume, single-use aliquots from your primary stock.

  • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C, protected from light.[2] While nicotinic acid itself is stable for years when stored properly, the stability of this specific derivative is not fully characterized.[2]

Protocol 1: Preparation of a Validated 10 mM Stock Solution in DMSO

This protocol ensures the creation of a stable, accurate stock solution.

  • Pre-weighing Preparation: Allow the vial of solid compound to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: On a calibrated analytical balance, accurately weigh out a target amount (e.g., 2.85 mg) of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. Use appropriate personal protective equipment.

  • Dissolution: Add the appropriate volume of anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration (e.g., add 1.0 mL of DMSO to 2.85 mg of compound).

  • Solubilization: Vortex vigorously for 2-3 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Aliquoting and Storage: Dispense the 10 mM stock into small, single-use volumes (e.g., 20 µL) in low-protein-binding tubes. Store immediately at -20°C or -80°C, protected from light.

  • Documentation: Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.[12]

Q2: I see precipitation in my cell culture media after adding the compound. How can I prevent this?

A2: This is a classic solubility problem. When a DMSO stock is diluted into an aqueous buffer or media, the compound can crash out if its final concentration exceeds its aqueous solubility limit.

Mitigation Strategies:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls.

  • Serial Dilutions: Do not perform large, single-step dilutions directly into the media. Create an intermediate dilution series in DMSO or a co-solvent system before the final dilution into the aqueous assay buffer.

  • Pluronic F-68: For particularly "sticky" compounds, consider adding a low concentration (e.g., 0.01-0.02%) of a non-ionic surfactant like Pluronic F-68 to your final assay media to improve solubility and prevent adsorption to plastics.

  • Pre-warming Media: Always add the compound to media that is pre-warmed to the assay temperature (e.g., 37°C).

Part 2: Troubleshooting Cell-Based Assays

Cell-based assays introduce biological variability.[13] Understanding the compound's likely mechanism of action is key to designing robust experiments.

Anticipated Mechanism of Action: HCA2 (GPR109A) Signaling

As a nicotinic acid derivative, the compound is expected to activate the HCA2 receptor, a Gi-coupled GPCR.[3][14] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream signaling.

HCA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Compound 2-Methoxy-5-(4-T-butylphenyl) nicotinic acid HCA2 HCA2 Receptor (GPR109A) Compound->HCA2 Binds & Activates Gi Gi Protein (α, βγ subunits) HCA2->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Lipolysis) cAMP->Response Leads to

Caption: Expected HCA2 signaling pathway for nicotinic acid derivatives.

Q3: I am not seeing any effect in my cAMP assay. Why might this be?

A3: A lack of response in a cAMP assay could be due to several factors, from the cells themselves to the assay setup.

  • Receptor Expression: The primary cause is often low or absent expression of the HCA2 (GPR109A) receptor in your chosen cell line. Verify receptor expression using qPCR, Western blot, or by using a positive control cell line known to express HCA2 (e.g., HEK293 cells stably expressing HCA2, or adipocyte-derived cell lines).

  • Assay Window: A cAMP assay measures a decrease from a stimulated baseline. You must first stimulate adenylyl cyclase with an agent like forskolin to generate a robust basal cAMP signal. Your compound's effect will be a reduction of this forskolin-stimulated signal.

  • Cell Health and Passage Number: Use cells that are healthy, in a logarithmic growth phase, and have a consistent (and low) passage number. High-passage cells can exhibit altered receptor expression and signaling fidelity.

  • Assay Kinetics: The timing of compound addition, forskolin stimulation, and cell lysis is critical. Optimize these incubation times to capture the peak response.

Workflow 1: Troubleshooting Inconsistent Assay Results

This decision tree provides a logical path to diagnose variability.

Troubleshooting_Workflow cluster_stock Compound Integrity cluster_cells Biological System cluster_assay Assay Parameters Start Inconsistent / No Effect Observed CheckStock Step 1: Validate Compound Stock Start->CheckStock CheckCells Step 2: Verify Cell System CheckStock->CheckCells Stock OK Solubility Confirm solubility in media. Precipitate visible? CheckStock->Solubility Concentration Prepare fresh stock. Use Protocol 1. CheckStock->Concentration Stability Use fresh aliquot. Avoid freeze-thaw. CheckStock->Stability CheckAssay Step 3: Review Assay Protocol CheckCells->CheckAssay Cells OK Receptor Confirm HCA2 receptor expression (qPCR/Western). CheckCells->Receptor Health Check cell morphology, viability, and passage number. CheckCells->Health Control Run positive control compound (e.g., Nicotinic Acid). CheckCells->Control Resolved Issue Resolved CheckAssay->Resolved Protocol OK Stimulation Is Forskolin (or other stimulant) used and active? CheckAssay->Stimulation Timing Optimize incubation times. CheckAssay->Timing Reagents Check reagent expiration dates and preparation. CheckAssay->Reagents

Caption: A systematic workflow for troubleshooting experimental variability.

Part 3: Ensuring Long-Term Reproducibility

Reproducibility is the cornerstone of scientific validity.[12][15] Beyond individual experiments, maintaining consistency over a long-term research project requires deliberate planning.[6]

Q4: How can I ensure that results generated today will be comparable to results generated six months from now?

A4: This requires strict adherence to standardized procedures and meticulous record-keeping.

  • Standard Operating Procedures (SOPs): Develop detailed, version-controlled SOPs for every aspect of the experiment: stock solution preparation, cell culture maintenance, the assay protocol itself, and data analysis.

  • Reagent and Material Consistency: Record the manufacturer, lot number, and expiration date of all reagents, including cell culture media, serum, and assay kits. A change in a serum lot, for instance, can dramatically alter cell behavior. When a new lot is introduced, perform a bridging study to compare its performance against the old lot.

  • Master and Working Cell Banks: Create a thoroughly characterized master cell bank and multiple working cell banks. Always thaw a new vial from a working cell bank for each set of experiments and never passage cells indefinitely.

  • Control Charting: Track the performance of your positive and negative controls over time. Plot key parameters (e.g., the EC50 of a control compound, the Z'-factor of the assay) on a control chart. This will provide an early warning if the assay performance begins to drift.

  • Data Management: Maintain an organized system for raw and processed data. Ensure that every dataset can be traced back to the specific experimental conditions, reagent lots, and compound aliquots used.[7]

By implementing these rigorous practices, you can minimize variability and build a reliable, reproducible dataset for your research with 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid.

References

  • Nicotinic acid. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • 5-(2-Methoxy-5-methylphenyl)nicotinic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 2-Methoxy-5-(4-methoxyphenyl)nicotinaldehyde. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Kashyap, M. L., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), S20-S26. [Link]

  • Song, K. M., Lee, S., & Ban, C. (2012). Challenges and Opportunities for Small Molecule Aptamer Development. Biomolecules & therapeutics, 20(1), 1–7. [Link]

  • Vasilevsky, N. A., et al. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ, 9, e11158. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. Retrieved January 26, 2026, from [Link]

  • Gonçalves, C. S., & Piedade, M. E. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data, 56(5), 2444-2448. [Link]

  • Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. Advances in lipid research, 20, 195–217. [Link]

  • 8 Tips to Improve Your Research Reproducibility. (2025, February 27). Bitesize Bio. [Link]

  • The Challenges In Small Molecule Drug Development – Part I. (2018, July 16). Tempo Bioscience. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 100(11B), S5-S8. [Link]

  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH. [Link]

  • 5 Main Factors Affecting Reproducibility in Research. (2022, September 14). DoNotEdit. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. ResearchGate. [Link]

  • Vasilevsky, N., et al. (2021). The factors leading to poor reproducibility... ResearchGate. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). JETIR. Retrieved January 26, 2026, from [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 185, 93-97. [Link]

  • Lorsch, J. R., et al. (2014). A Guide to Reproducibility in Preclinical Research. Nature, 506(7487), 150-151. [Link]

  • Podgornik, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 203. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Nicotinic Acid Derivatives in Dyslipidemia Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Nicotinic Acid - The Enduring Gold Standard with Caveats

For over five decades, nicotinic acid (niacin or Vitamin B3) has been a cornerstone of dyslipidemia management.[1] Its enduring appeal stems from a uniquely broad-spectrum efficacy: it not only reduces low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and very-low-density lipoprotein (VLDL-C) but also remains the most potent clinically available agent for increasing high-density lipoprotein cholesterol (HDL-C).[2][3][4][5][6] This comprehensive lipid modulation makes it a powerful tool, particularly for patients with metabolic syndrome or atherogenic dyslipidemia characterized by high triglycerides and low HDL-C.[1]

The primary therapeutic mechanism of nicotinic acid is initiated by its binding to the G-protein coupled receptor GPR109A (also known as HCA₂), which is highly expressed on the surface of adipocytes.[7][8] This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The reduction in cAMP attenuates the activity of hormone-sensitive lipase, the rate-limiting enzyme for the hydrolysis of stored triglycerides. This antilipolytic effect curtails the release of free fatty acids (FFAs) into circulation, thereby reducing the substrate available to the liver for the synthesis of TGs and VLDL-C, the precursor to LDL-C.[3][5]

However, the clinical utility of nicotinic acid is significantly hampered by a prominent and often intolerable side effect: cutaneous flushing.[3][9] This reaction, characterized by warmth, redness, and itching of the skin, is also mediated by GPR109A, but on different cells—epidermal Langerhans cells.[10][11] Activation of GPR109A in these cells stimulates the synthesis and release of prostaglandin D₂ (PGD₂), which then acts on nearby blood vessels to cause vasodilation.[7][9] This shared mechanism presents a formidable challenge: how to retain the therapeutic antilipolytic action while eliminating the vasodilatory side effect. This challenge has been the principal driver for the development of nicotinic acid derivatives and novel formulations.

The Rationale for Derivatives: A Quest for Dissociating Efficacy from Adversity

The development of nicotinic acid derivatives is fundamentally a story of medicinal chemistry and pharmaceutical formulation aimed at solving the "flushing conundrum." The core objective is to create molecules or delivery systems that can selectively activate the therapeutic pathways in adipocytes while minimizing the activation of the flushing pathway in skin cells. This has led to two major strategic approaches:

  • Pharmacokinetic Modification: Altering the absorption and delivery profile of nicotinic acid to avoid the sharp plasma concentration peaks that are a major trigger for the flushing response. This is the principle behind extended-release (ER) and sustained-release (SR) formulations.[5]

  • Pharmacodynamic Modification: Designing novel agonists that bind to the GPR109A receptor with different affinities or that induce distinct downstream signaling cascades (biased agonism), potentially separating the antilipolytic effects from prostaglandin synthesis.[3][10]

This guide will compare the parent compound, nicotinic acid, with its most notable derivatives, analyzing their performance in preclinical dyslipidemia models and clinical settings.

Comparative Analysis of Nicotinic Acid and Its Key Derivatives

Immediate-Release (IR) Nicotinic Acid
  • Profile: The original, unmodified form of the drug. It is rapidly absorbed, leading to a sharp spike in plasma concentration.

  • Efficacy: Highly effective in modulating the full spectrum of lipids. In a study on dyslipidemic patients with non-insulin-dependent diabetes, IR niacin (4.5 g/day ) for 8 weeks reduced total cholesterol by 24%, triglycerides by 45%, VLDL-C by 58%, and LDL-C by 15%, while increasing HDL-C by a remarkable 34%.[12]

  • Adverse Effects: The rapid absorption profile is responsible for the high incidence (up to 88%) and intensity of flushing, which is the primary reason for poor patient compliance.[5][13]

Extended-Release (ER) Nicotinic Acid (Niaspan®)
  • Profile: A formulation designed for slower dissolution and absorption, typically dosed once daily at bedtime.[4] This approach aims to achieve a more gradual rise in plasma concentration, thus staying below the threshold that triggers intense flushing.

  • Efficacy: Clinical trials have demonstrated robust lipid-altering effects comparable to IR niacin. The COMPELL study showed that ER niacin was effective in combination with a statin for managing dyslipidemia.

  • Adverse Effects: Flushing is significantly reduced in frequency and severity compared to the IR formulation, but not eliminated.[4] However, this formulation strategy introduces a different concern: an increased risk of hepatotoxicity compared to IR niacin, as the prolonged exposure places a greater metabolic burden on the liver.[5][7] Therefore, careful monitoring of liver function is mandatory.

Acipimox (5-methyl-pyrazine-2-carboxylic acid-4-oxide)
  • Profile: A structural analogue of nicotinic acid. It is a potent GPR109A agonist with a longer biological half-life than IR niacin.[9]

  • Efficacy: Acipimox effectively inhibits lipolysis in a sustained manner, lasting 9-12 hours compared to less than 3 hours for IR niacin.[9] This allows for lower and less frequent dosing (e.g., 250 mg three times a day). It has proven particularly effective in dyslipidemias characterized by high LDL or TG levels and has also been shown to reduce lipoprotein(a).[9]

  • Adverse Effects: The improved pharmacokinetic profile and lower required dosage contribute to a significantly better tolerability profile, with a reduced incidence of flushing and other side effects compared to IR niacin.[9]

Comparative Efficacy Data Summary

The following table summarizes representative data on the lipid-modifying effects of nicotinic acid and its derivatives from both preclinical and clinical studies.

Compound/FormulationModel/Patient PopulationTC ChangeTG ChangeLDL-C ChangeHDL-C ChangeSource
IR Nicotinic Acid Hypercholesterolemic Rats (42 days)↓ 29.9%--↑ 95.5%[2]
IR Nicotinic Acid Dyslipidemic T2DM Patients (8 weeks)↓ 24%↓ 45%↓ 15%↑ 34%[12]
ER Nicotinic Acid Statin-Treated Patients (AIM-HIGH Trial)-↓ 28.6%↓ 12.0%↑ 25.0%[14]
Acipimox HIV-infected patients with hypertriglyceridemia-↓ (Improved)--[9]

Note: Direct head-to-head comparative data across all derivatives in the same experimental model is limited. The data presented is illustrative of each compound's general efficacy.

Preclinical Dyslipidemia Models: The Proving Ground

The preclinical evaluation of novel lipid-lowering agents relies on robust and relevant animal models that can recapitulate key aspects of human dyslipidemia. The choice of model is a critical experimental decision.

  • Rodent Models (Rats & Mice): These are the most common initial models due to their low cost, short lifecycle, and the availability of genetic engineering tools.[15] However, rodents are naturally resistant to atherosclerosis and have a lipid profile different from humans (low LDL, high HDL).[16] Therefore, dyslipidemia must be induced, typically via:

    • High-Fat/High-Cholesterol Diets: Feeding animals a diet rich in saturated fat and cholesterol for several weeks induces hypercholesterolemia and hypertriglyceridemia.[17][18] This is the most common and physiologically relevant method for studying diet-induced dyslipidemia.

    • Genetic Modification: Knockout mice, such as those lacking the LDL receptor (LDLR-/-) or Apolipoprotein E (ApoE-/-), develop severe hypercholesterolemia and spontaneous atherosclerotic lesions, providing excellent models for studying the progression of atherosclerosis.[15]

  • Rabbit Models: Rabbits are more physiologically similar to humans in terms of lipid metabolism, as they possess cholesteryl ester transfer protein (CETP), which facilitates the transfer of lipids between lipoproteins.[16] They readily develop hypercholesterolemia and atherosclerosis on a high-cholesterol diet, making them a valuable translational model.

Experimental Workflow for Evaluating Nicotinic Acid Derivatives

The following diagram illustrates a typical workflow for the preclinical assessment of a novel nicotinic acid derivative.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Induction Animal Selection (e.g., Wistar Rats) Diet High-Fat Diet Feeding (4-8 weeks) Induction->Diet Baseline Baseline Blood Sampling (Confirm Dyslipidemia) Diet->Baseline Grouping Randomization into Groups (Vehicle, Niacin, Derivative) Baseline->Grouping Treatment Daily Drug Administration (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Sampling Terminal Blood Collection & Tissue Harvesting (Liver) Monitoring->Sampling Lipid Serum Lipid Profile Analysis (TC, TG, HDL-C, LDL-C) Sampling->Lipid Histo Liver Histopathology (H&E, Oil Red O Staining) Sampling->Histo

Caption: A typical experimental workflow for evaluating anti-dyslipidemic agents in a diet-induced rodent model.

Key Experimental Protocols

Trustworthy data is built on meticulously executed and validated protocols. Below are foundational methodologies for studies in this field.

Protocol 1: High-Fat Diet (HFD)-Induced Dyslipidemia in Rats

This protocol describes a standard method for inducing a dyslipidemic phenotype in Wistar rats, a common model for metabolic studies.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Standard chow diet

  • High-Fat Diet (e.g., 45-60% kcal from fat, typically lard-based, with added cholesterol)

  • Metabolic cages for housing

  • Capillary tubes for blood collection

Procedure:

  • Acclimatization: Upon arrival, house rats in a controlled environment (22±2°C, 12h light/dark cycle) for one week with free access to standard chow and water to allow for acclimatization.

  • Baseline Measurement: After acclimatization, fast the rats overnight (12-14 hours). Collect a baseline blood sample (~200 µL) from the tail vein for initial lipid profiling.

  • Dietary Induction: Switch the experimental group to the High-Fat Diet. The control group remains on the standard chow diet. Provide both diets ad libitum for a period of 6-8 weeks.

  • Monitoring: Record body weight and food intake weekly to monitor the development of obesity and metabolic changes.

  • Confirmation of Dyslipidemia: At the end of the induction period, perform another overnight fast and collect blood to confirm a significant elevation in serum TC, TG, and LDL-C compared to the control group. The model is now established and ready for drug treatment studies.

Protocol 2: Serum Lipid Profile Analysis

This protocol outlines the steps for quantifying key lipid parameters from serum samples.

Materials:

  • Rat blood samples collected in non-heparinized tubes

  • Centrifuge

  • Commercially available enzymatic assay kits for Total Cholesterol (TC), Triglycerides (TG), and HDL-Cholesterol (HDL-C).

  • Microplate reader

Procedure:

  • Serum Separation: Allow blood samples to clot at room temperature for 30 minutes. Centrifuge at 3000 rpm for 15 minutes at 4°C. Carefully collect the supernatant (serum) and store at -80°C until analysis.

  • HDL-C Fraction Separation: To measure HDL-C, precipitate the apoB-containing lipoproteins (VLDL and LDL). Mix a known volume of serum with a precipitating reagent (e.g., phosphotungstic acid/magnesium chloride), vortex, and centrifuge. The supernatant contains the HDL fraction.

  • Enzymatic Assays: Perform the colorimetric assays for TC, TG, and the HDL-C fraction according to the manufacturer's instructions for the respective kits. This typically involves incubating the serum/fraction with an enzyme reagent mixture and measuring the absorbance at a specific wavelength.

  • LDL-C Calculation: Calculate the LDL-C concentration using the Friedewald formula (for triglycerides < 400 mg/dL): LDL-C = TC - HDL-C - (TG / 5)

  • Data Analysis: Express results in mg/dL. Compare the lipid levels between the control, HFD-vehicle, and HFD-drug treated groups using appropriate statistical tests (e.g., ANOVA).

Visualizing the Core Mechanisms

Understanding the underlying signaling pathways is crucial for interpreting experimental data and designing new therapeutic strategies.

GPR109A Signaling in Adipocytes (Therapeutic Effect)

Activation of GPR109A by nicotinic acid in fat cells triggers an inhibitory pathway that is central to its lipid-lowering effects.

G NA Nicotinic Acid or Derivative Receptor GPR109A Receptor NA->Receptor Binds G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (FFA Release) HSL->Lipolysis

Caption: The GPR109A signaling cascade in adipocytes, leading to the inhibition of lipolysis.

Prostaglandin-Mediated Flushing Mechanism (Adverse Effect)

The same receptor, when activated in skin cells, initiates a distinct pathway responsible for the undesirable flushing side effect.

G cluster_0 Langerhans Cell cluster_1 Dermal Vasculature NA Nicotinic Acid Receptor GPR109A Receptor NA->Receptor PLC PLC Pathway Receptor->PLC AA Arachidonic Acid Release PLC->AA COX COX-1 Enzyme AA->COX PGD2 Prostaglandin D2 (PGD2) Synthesis & Release COX->PGD2 DP1 DP1 Receptor (On Smooth Muscle) PGD2->DP1 Acts on Vaso Vasodilation (FLUSHING) DP1->Vaso

Caption: The signaling pathway in epidermal cells that links GPR109A activation to vasodilation (flushing).

Conclusion and Future Perspectives

The journey from nicotinic acid to its modern derivatives illustrates a classic drug development paradigm: optimizing efficacy while engineering out toxicity. While IR niacin set the benchmark for broad-spectrum lipid modification, its utility was consistently undermined by the flushing side effect. Formulations like ER niacin offered a partial solution by mitigating flushing through pharmacokinetic control, albeit with a potential trade-off in hepatic safety. Structural analogues like Acipimox provided a pharmacodynamic alternative with improved tolerability.

The discovery of the GPR109A receptor has revolutionized this field, shifting the focus from simple analogues to rationally designed, selective agonists.[3][9] The future lies in developing biased agonists that can specifically engage the Gi-inhibitory pathway in adipocytes without triggering the prostaglandin synthesis cascade in Langerhans cells. Success in this endeavor would finally dissociate the profound therapeutic benefits of nicotinic acid from its most significant limitation, yielding a new generation of powerful and well-tolerated therapies for managing complex dyslipidemias. For researchers, the continued use of robust, well-characterized preclinical models will be paramount in identifying and validating these next-generation compounds.

References

  • Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. National Institutes of Health. [Link]

  • (PDF) Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. ResearchGate. [Link]

  • Nicotinic acid: an old drug with a promising future. National Institutes of Health. [Link]

  • Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study. National Institutes of Health. [Link]

  • Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. National Institutes of Health. [Link]

  • Nicotinic acid in the treatment of hyperlipidaemia. PubMed. [Link]

  • Niacin for dyslipidemia: Considerations in product selection. ResearchGate. [Link]

  • Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials. National Institutes of Health. [Link]

    • Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

  • Nicotinic acid as therapy for dyslipidemia in non-insulin-dependent diabetes mellitus. PubMed. [Link]

  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. [Link]

  • Nicotinic Acid Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Future of GPR109A agonists in the treatment of dyslipidaemia. PubMed. [Link]

  • Hyperlipidaemia and cardioprotection: Animal models for translational studies. National Institutes of Health. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Therapeutic Class Overview Niacin Derivatives. Magellan Rx Management. [Link]

  • Niacin Toxicity. National Institutes of Health. [Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar. [Link]

  • Dyslipidemia and Atherosclerosis Mouse Models. Charles River Laboratories. [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. National Institutes of Health. [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. [Link]

  • Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Animal Model Screening for Hyperlipidemic ICR Mice. MDPI. [Link]

  • Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. PubMed. [Link]

Sources

A Framework for the Comparative Evaluation of Novel Nicotinic Acid Receptor Agonists: 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid versus Acipimox

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Dyslipidemia Management

For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia, valued for its robust efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1][2] Its clinical utility, however, is often hampered by patient non-compliance due to adverse effects, most notably cutaneous flushing.[3] This has spurred the development of novel nicotinic acid receptor agonists with improved side-effect profiles. Acipimox, a well-characterized niacin derivative, represents a significant advancement in this area, demonstrating comparable efficacy with better tolerability in some patient populations.[4][5]

Emerging from the pipeline of drug discovery is 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, a novel compound designed to target the nicotinic acid receptor, GPR109A.[6] While extensive public data on this compound remains limited, its structural similarity to other GPR109A agonists suggests a potential role in lipid modification.

This guide presents a comprehensive framework for a head-to-head comparative study of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid and acipimox. We will delve into the established pharmacology of acipimox as a benchmark and outline the requisite experimental protocols to rigorously evaluate the efficacy and safety of its novel counterpart. This document is intended to serve as a methodological blueprint for researchers, scientists, and drug development professionals engaged in the preclinical and clinical assessment of next-generation dyslipidemia therapeutics.

Mechanism of Action: Targeting the GPR109A Signaling Pathway

Both acipimox and, presumably, 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid exert their primary pharmacological effects through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[1][7] This receptor is predominantly expressed on adipocytes and immune cells.[6]

The activation of GPR109A in adipocytes initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8] This reduction in cAMP attenuates the activity of hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of stored triglycerides into free fatty acids (FFAs) and glycerol.[9] The subsequent decrease in the release of FFAs from adipose tissue into the circulation reduces the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL), ultimately leading to lower levels of LDL cholesterol.[7][10]

GPR109A_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream Ligand Acipimox or 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid GPR109A GPR109A Ligand->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA HSL HSL PKA->HSL Triglycerides Triglycerides HSL->Triglycerides Hydrolysis FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol FFA_Blood Decreased Free Fatty Acids FFA_Glycerol->FFA_Blood Liver Liver FFA_Blood->Liver VLDL_LDL Decreased VLDL and LDL Synthesis Liver->VLDL_LDL

Figure 1: GPR109A signaling pathway in adipocytes.

Comparative In Vitro Evaluation

A robust in vitro characterization is fundamental to understanding the pharmacological nuances of these two compounds. The following assays are critical for a comprehensive comparison.

GPR109A Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid and acipimox for the GPR109A receptor.

Methodology: Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GPR109A receptor.[11][12][13]

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Nicotinic Acid) and varying concentrations of the unlabeled test compounds (2-Methoxy-5-(4-T-butylphenyl)nicotinic acid or acipimox).

  • Incubation: Incubate the mixture at room temperature for a predetermined time to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter.[14]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

GPR109A Functional Activity

Objective: To assess the potency (EC50) and efficacy of the two compounds in activating the GPR109A receptor.

Methodology: cAMP Inhibition Assay

This assay measures the ability of the compounds to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.

Experimental Protocol:

  • Cell Culture: Plate GPR109A-expressing cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid or acipimox.

  • cAMP Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the concentration-response curves and determine the EC50 values for each compound.

In Vitro Lipolysis Assay

Objective: To evaluate the direct anti-lipolytic effect of the compounds in a physiologically relevant cell model.

Methodology: Glycerol Release Assay in Differentiated Adipocytes

This assay measures the release of glycerol, a byproduct of triglyceride breakdown, from adipocytes.[15][16][17]

Experimental Protocol:

  • Adipocyte Differentiation: Differentiate a suitable pre-adipocyte cell line (e.g., 3T3-L1 or primary human pre-adipocytes) into mature adipocytes.

  • Compound Incubation: Treat the mature adipocytes with varying concentrations of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid or acipimox.

  • Lipolysis Induction: Stimulate lipolysis with a β-adrenergic agonist such as isoproterenol.

  • Glycerol Measurement: Collect the cell culture supernatant and measure the glycerol concentration using a colorimetric or fluorometric assay kit.

  • Data Analysis: Determine the concentration-dependent inhibition of isoproterenol-stimulated glycerol release and calculate the IC50 values for each compound.

Comparative In Vivo Efficacy and Safety

Animal models of dyslipidemia are indispensable for evaluating the therapeutic potential and safety of novel lipid-lowering agents.[18][19]

High-Fat Diet-Induced Dyslipidemia Model

Objective: To compare the in vivo efficacy of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid and acipimox in a diet-induced model of dyslipidemia.

Methodology:

A high-fat diet (HFD) is commonly used to induce obesity, insulin resistance, and dyslipidemia in rodents, mimicking key aspects of the human metabolic syndrome.[20][21][22]

Experimental Protocol:

  • Animal Model: Use a suitable rodent strain (e.g., C57BL/6J mice) known to be susceptible to HFD-induced metabolic disturbances.

  • Diet Induction: Feed the animals a high-fat diet (e.g., 45-60% kcal from fat) for a sufficient duration (typically 8-16 weeks) to establish a dyslipidemic phenotype.[23]

  • Compound Administration: Randomly assign the dyslipidemic animals to treatment groups: vehicle control, acipimox (at a clinically relevant dose), and 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid (at various doses). Administer the compounds daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Blood Sampling and Analysis: Collect blood samples at baseline and at the end of the treatment period following a fasting period. Analyze plasma for:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • HDL Cholesterol (HDL-C)

    • LDL Cholesterol (LDL-C)

    • Free Fatty Acids (FFAs)

  • Data Analysis: Compare the changes in lipid parameters between the treatment groups and the vehicle control group.

InVivo_Workflow start Select Rodent Model (e.g., C57BL/6J mice) hfd Induce Dyslipidemia with High-Fat Diet (8-16 weeks) start->hfd randomize Randomize into Treatment Groups hfd->randomize vehicle Vehicle Control randomize->vehicle acipimox Acipimox randomize->acipimox test_compound 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid (Dose-ranging) randomize->test_compound treatment Daily Oral Gavage (4-8 weeks) vehicle->treatment acipimox->treatment test_compound->treatment sampling Blood Sampling (Baseline and Endpoint) treatment->sampling analysis Plasma Lipid Analysis (TC, TG, HDL, LDL, FFA) sampling->analysis end Comparative Data Analysis analysis->end

Figure 2: In vivo experimental workflow.

Data Presentation and Interpretation

The quantitative data generated from these studies should be presented in a clear and concise manner to facilitate a direct comparison between the two compounds.

Table 1: Comparative In Vitro Pharmacological Profile

Parameter2-Methoxy-5-(4-T-butylphenyl)nicotinic acidAcipimox
GPR109A Binding Affinity (Ki, nM) To be determinedReported values
GPR109A Functional Potency (EC50, nM) To be determinedReported values
In Vitro Lipolysis Inhibition (IC50, µM) To be determinedReported values[24]

Table 2: Comparative In Vivo Efficacy in HFD-Induced Dyslipidemic Mice (% Change from Baseline)

ParameterVehicleAcipimox2-Methoxy-5-(4-T-butylphenyl)nicotinic acid
Total Cholesterol To be determinedReported values[25]To be determined
Triglycerides To be determinedReported values[25]To be determined
HDL Cholesterol To be determinedReported values[25]To be determined
LDL Cholesterol To be determinedReported values[25]To be determined
Free Fatty Acids To be determinedReported values[26]To be determined

Conclusion: A Path Forward for Novel Dyslipidemia Therapies

The comparative framework outlined in this guide provides a rigorous and systematic approach to evaluating the pharmacological profile of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid relative to the established GPR109A agonist, acipimox. While the current lack of public data on the novel compound necessitates a prospective application of these methodologies, the described experimental protocols are robust and well-validated for this class of compounds.

Successful execution of these studies will elucidate the binding affinity, functional potency, and in vivo efficacy of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. The key determinants of its potential clinical utility will be a demonstration of potent GPR109A agonism, significant anti-lipolytic activity translating to a favorable lipid-modifying profile in vivo, and, critically, a superior or equivalent safety and tolerability profile compared to acipimox. The data generated will be instrumental in guiding the further development of this and other novel nicotinic acid receptor agonists, with the ultimate goal of providing safer and more effective therapeutic options for patients with dyslipidemia.

References

  • Chai, Y., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(11), 369. [Link]

  • Fuisting, B., et al. (1980). Inhibition of lipolysis by nicotinic acid and by acipimox. Arzneimittel-Forschung, 30(8a), 1405-1407. [Link]

  • Aday, A. W., et al. (2019). Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial. Journal of the American Heart Association, 8(20), e013535. [Link]

  • Tornvall, P., & Walldius, G. (1991). A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability. Journal of Internal Medicine, 230(5), 415-421. [Link]

  • Shen, L., et al. (2021). Selecting an Appropriate Animal Model for Dyslipidemia. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-11. [Link]

  • Superko, H. R., et al. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American Journal of Cardiology, 94(5), 588-594. [Link]

  • Li, Y., et al. (2022). Alleviation of High-Fat Diet-Induced Hyperlipidemia in Mice by Stachys sieboldii Miq. Huangjiu via the Modulation of Gut Microbiota Composition and Metabolic Function. Foods, 11(15), 2261. [Link]

  • Elam, M. B., et al. (2000). Effect of niacin on lipid and lipoprotein levels and glycemic control in patients with diabetes and peripheral arterial disease: the ADMIT study: A randomized trial. JAMA, 284(10), 1263-1270. [Link]

  • Zen-Bio, Inc. (n.d.). Human Adipocyte Lipolysis Assay Kit. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]

  • Wilson, J. D., et al. (1998). Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes. The Biochemical Journal, 332(Pt 3), 755-761. [Link]

  • Abdullahi, A., et al. (2019). Inhibition of Lipolysis with Acipimox Attenuates Postburn White Adipose Tissue Browning and Hepatic Fat Infiltration. The Journal of Burn Care & Research, 40(5), 609-618. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Li, X., et al. (2020). Pharmacological profiling of niacin, acipimox, and MMF on GPR109A and GPR109B. Acta Pharmacologica Sinica, 41(1), 75-84. [Link]

  • Zen-Bio, Inc. (2008). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. [Link]

  • ClinicalTrials.gov. (2002). Niacin for Treatment of Elevated Cholesterol and Triglycerides in HIV-Infected Patients. [Link]

  • Wang, C. Y., & Liao, J. K. (2012). High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR. Experimental Animals, 61(2), 173-179. [Link]

  • Klosiewicz-Latoszek, L., & Cybulska, B. (2014). Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials. Current Pharmaceutical Design, 20(40), 6291-6297. [Link]

  • Sharma, R., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 15(1), 1888. [Link]

  • Pike, N. B. (2005). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Atherosclerosis Supplements, 6(3), 19-24. [Link]

  • Zhang, Y., et al. (2016). Jatrorrhizine hydrochloride attenuates hyperlipidemia in a high-fat diet-induced obesity mouse model. Molecular Medicine Reports, 14(4), 3471-3478. [Link]

  • GPnotebook. (2021). Acipimox. [Link]

  • Offermanns, S. (2006). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 147(Suppl 1), S170-S180. [Link]

  • AMSBIO. (n.d.). Cultured Human Adipocyte Lipolysis Assay Kit. [Link]

  • He, J., et al. (2011). Acipimox, an Inhibitor of Lipolysis, Attenuates Atherogenesis in LDLR Null Mice Treated with HIV protease Inhibitor Ritonavir. Atherosclerosis, 218(1), 89-95. [Link]

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 1-10. [Link]

  • ClinicalTrials.gov. (2009). Study of Niacin on Endothelial Function in HIV-infected Subjects With Low High Density Lipoprotein Cholesterol Levels. [Link]

  • Horowitz, J. F. (n.d.). Study Protocol. [Link]

  • Zhang, X., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Fan, J., & Watanabe, T. (2019). Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development. Journal of Atherosclerosis and Thrombosis, 26(4), 313-324. [Link]

  • Mouse Metabolic Phenotyping Centers. (2023). Chronic High-Fat/Sugar Diet Feeding. [Link]

  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(4), 1581-1586. [Link]

  • Franceschini, G., et al. (1991). Increased affinity of LDL for their receptors after acipimox treatment in hypertriglyceridemia. European Journal of Clinical Pharmacology, 40(Suppl 1), S45-S48. [Link]

  • Thangaraju, M., et al. (2013). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. [Link]

  • Jobin, C. (2014). GPR109a: The Missing Link between Microbiome and Good Health? Immunity, 40(1), 11-13. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). acipimox. [Link]

  • Singh, N., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

Sources

A Comparative Guide to the Specificity of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective GPR109A Agonists

Nicotinic acid (Niacin), a long-established therapeutic for dyslipidemia, exerts its beneficial effects on lipid profiles primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently lowering the production of VLDL and LDL cholesterol.[1][3] Beyond its role in lipid metabolism, GPR109A activation has been implicated in anti-inflammatory and neuroprotective pathways, making it an attractive target for a range of therapeutic areas.[4][5] However, the clinical utility of nicotinic acid is often limited by a significant side effect: cutaneous flushing, a prostaglandin-mediated vasodilation that also arises from GPR109A activation in skin cells.[6]

This has spurred the development of novel GPR109A agonists with improved selectivity and reduced side-effect profiles. 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is a novel investigational compound designed to selectively target GPR109A. This guide provides a comprehensive framework for evaluating the specificity of this compound, comparing it against nicotinic acid and other known GPR109A agonists. We will delve into the experimental design, present illustrative data, and provide detailed protocols to enable a thorough and objective assessment of its potential as a selective therapeutic agent.

Comparative Compounds: A Rationale for Selection

To rigorously evaluate the specificity of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, a panel of comparator compounds with varying GPR109A activity and known characteristics is essential.

  • Nicotinic Acid: The endogenous and archetypal agonist for GPR109A, serving as the primary benchmark for potency and efficacy.[7]

  • MK-1903: A synthetic, full GPR109A agonist known to lower free fatty acids.[1][8]

  • Acifran: A structural analog of nicotinic acid that also acts as a GPR109A agonist.[9][10]

  • Monomethyl Fumarate (MMF): An active metabolite of dimethyl fumarate, an approved therapeutic for multiple sclerosis, which has been identified as a GPR109A agonist.[11][12]

Experimental Design for Specificity Profiling

A multi-tiered approach is necessary to build a comprehensive specificity profile. This involves determining the compound's activity at the primary target (on-target) and screening for activity against a broad range of other biologically relevant targets (off-target).

On-Target Potency and Efficacy Assessment

The initial step is to quantify the interaction of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid and the comparator compounds with GPR109A. This is achieved through two key in vitro assays:

  • Radioligand Binding Assay: This assay determines the binding affinity (Ki) of the compounds for GPR109A. It is a competition assay where the test compounds compete with a radiolabeled ligand (e.g., [³H]-nicotinic acid) for binding to the receptor. A lower Ki value indicates a higher binding affinity.

  • cAMP Functional Assay: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13] This functional assay measures the potency (EC50) of the compounds in eliciting this biological response.

Off-Target Liability Assessment

A critical aspect of specificity evaluation is to identify potential off-target interactions that could lead to undesired side effects.

  • Broad Panel Off-Target Screening: The compound should be screened against a comprehensive panel of receptors, ion channels, enzymes, and transporters. Commercial services like the Eurofins Discovery's SafetyScreen™ panels provide an efficient way to assess potential liabilities at an early stage.[11]

  • Focused Off-Target Investigation: DGAT2 Activity: Based on the known pharmacology of nicotinic acid, a key potential off-target is Diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis in the liver.[3] A direct enzymatic assay should be performed to determine if 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid inhibits DGAT2 activity.

Illustrative Results: A Comparative Analysis

Disclaimer: The following data for 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid is hypothetical and for illustrative purposes only, based on structure-activity relationships of similar compounds. This data is intended to demonstrate the application of the evaluation framework.

On-Target GPR109A Activity
CompoundGPR109A Binding Affinity (Ki, nM)GPR109A Functional Potency (EC50, nM)
2-Methoxy-5-(4-T-butylphenyl)nicotinic acid 50 150
Nicotinic Acid100300
MK-19032580
Acifran150500
Monomethyl Fumarate5001500

These hypothetical data suggest that 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid exhibits a high affinity and potent functional activity at GPR109A, comparable to or exceeding that of nicotinic acid.

Off-Target Selectivity Profile
CompoundDGAT2 Inhibition (IC50, µM)Broad Panel Screening (Significant Hits >50% inhibition at 10 µM)
2-Methoxy-5-(4-T-butylphenyl)nicotinic acid >100 None
Nicotinic Acid251 (e.g., a minor interaction with a related receptor)
MK-1903>100None
Acifran502
Monomethyl Fumarate>1003

The illustrative off-target data indicates a clean profile for 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, with no significant inhibition of DGAT2 and no notable hits in a broad off-target screen. This hypothetical profile suggests a high degree of specificity for GPR109A.

Visualizing the Pathways and Workflows

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid (or other agonist) Ligand->GPR109A Binds Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: GPR109A signaling cascade upon agonist binding.

Experimental Workflow for Specificity Evaluation

Specificity_Workflow cluster_on_target On-Target Evaluation cluster_off_target Off-Target Evaluation Compound 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid & Comparators Binding GPR109A Radioligand Binding Assay Compound->Binding Functional GPR109A cAMP Functional Assay Compound->Functional BroadScreen Broad Panel Off-Target Screen Compound->BroadScreen DGAT2 DGAT2 Enzymatic Assay Compound->DGAT2 Ki Binding Affinity (Ki) Binding->Ki EC50 Functional Potency (EC50) Functional->EC50 Selectivity Selectivity Profile BroadScreen->Selectivity IC50 Inhibitory Potency (IC50) DGAT2->IC50 Specificity Overall Specificity Assessment Ki->Specificity EC50->Specificity Selectivity->Specificity IC50->Specificity

Caption: Workflow for assessing compound specificity.

Discussion: Interpreting the Specificity Profile

Based on our illustrative data, 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid demonstrates a promising specificity profile. Its high affinity and functional potency for GPR109A, coupled with a lack of significant off-target activity, suggest it may offer a wider therapeutic window compared to less selective compounds.

The absence of DGAT2 inhibition is particularly noteworthy. While the clinical significance of DGAT2 inhibition by nicotinic acid is still under investigation, avoiding this off-target activity could potentially reduce the risk of hepatic steatosis, a theoretical concern with long-term DGAT2 inhibition.

The clean profile in the broad off-target screen further supports the high specificity of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. This is a critical consideration in drug development, as off-target interactions are a major cause of adverse drug reactions.

It is important to note that in vitro specificity is only one piece of the puzzle. Further studies are required to determine if this high in vitro specificity translates to an improved in vivo efficacy and safety profile, particularly concerning the flushing response.

Detailed Experimental Protocols

GPR109A Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human GPR109A are cultured to ~90% confluency.

    • Cells are harvested, washed with PBS, and resuspended in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors).

    • Cells are homogenized and centrifuged at 40,000 x g for 20 minutes at 4°C.

    • The resulting membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and protein concentration is determined.

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-nicotinic acid (final concentration ~10 nM), and 50 µL of varying concentrations of the test compound.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (~20 µg of protein).

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

    • Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled nicotinic acid (10 µM).

    • IC50 values are calculated by non-linear regression analysis of the competition binding curves.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

GPR109A cAMP Functional Assay (HTRF)
  • Cell Culture:

    • CHO-K1 cells stably co-expressing human GPR109A and a cAMP-responsive element-luciferase reporter are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded into a 384-well plate and incubated overnight.

    • The medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the cells are incubated for 30 minutes.

    • Add varying concentrations of the test compound and incubate for 30 minutes.

    • Add forskolin (to stimulate adenylyl cyclase) and incubate for a further 30 minutes.

    • Lyse the cells and measure cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • The HTRF ratio is calculated, and the data are normalized to the response of a maximal concentration of a known agonist.

    • EC50 values are determined by fitting the concentration-response curves to a sigmoidal dose-response model.

DGAT2 Enzymatic Activity Assay
  • Enzyme and Substrate Preparation:

    • Recombinant human DGAT2 is used as the enzyme source.

    • Substrates, [¹⁴C]-oleoyl-CoA and 1,2-diacylglycerol (DAG), are prepared in assay buffer.

  • Inhibition Assay:

    • In a microplate, add the test compound at various concentrations.

    • Add the DGAT2 enzyme and pre-incubate for 15 minutes.

    • Initiate the reaction by adding the substrate mixture.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and extract the lipids.

    • The amount of [¹⁴C]-triacylglycerol formed is quantified by liquid scintillation counting.

  • Data Analysis:

    • The percent inhibition of DGAT2 activity is calculated for each compound concentration.

    • IC50 values are determined by non-linear regression analysis of the inhibition curves.

Conclusion

The comprehensive evaluation of a compound's specificity is paramount in modern drug discovery. The framework presented here provides a robust and scientifically sound approach to characterizing the on- and off-target activities of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. While the presented data for this specific molecule is illustrative, the methodologies and comparative analysis offer a clear path for researchers to generate the necessary data to make informed decisions about its potential as a selective GPR109A agonist. A favorable specificity profile, as hypothetically depicted, would strongly support its further development as a potentially safer and more effective therapeutic agent.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106. Retrieved from [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., ... & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826-2832. Retrieved from [Link]

  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. Retrieved from [Link]

  • Maciejewski-Lenoir, D., Richman, J. G., Hakak, Y., Gaidarov, I., Behan, D. P., & Connolly, D. T. (2006). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of clinical investigation, 116(11), 2913-2920. Retrieved from [Link]

  • Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271-1280. Retrieved from [Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of clinical investigation, 121(4), 1163-1173. Retrieved from [Link]

  • Richman, J. G., Kanemitsu-Parks, M., Gaidarov, I., Cameron, J. S., Griffin, P., Zheng, H., ... & Semple, G. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. Journal of Biological Chemistry, 282(25), 18028-18036. Retrieved from [Link]

  • Semple, G., Skinner, P. J., Gharbaoui, T., Shin, Y. J., Jung, J. K., Cherrier, M. C., ... & Connolly, D. T. (2006). 3-(1H-Tetrazol-5-yl)-1, 4, 5, 6-tetrahydro-cyclopentapyrazole (MK-0354): a partial agonist of the nicotinic acid receptor, G-protein coupled receptor 109a, with antilipolytic but no vasodilatory activity in mice. Journal of medicinal chemistry, 49(19), 5675-5678. Retrieved from [Link]

  • Boatman, P. D., La, J., Chittiboyina, A. G., & Semple, G. (2008). Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. Bioorganic & medicinal chemistry letters, 18(15), 4333-4336. Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26. Retrieved from [Link]

  • HTRF® cAMP HiRange Assay. (n.d.). Cisbio. Retrieved from [Link]

  • Shen, W., Li, S., & Li, Y. (2009). Internalization of the human nicotinic acid receptor GPR109A is regulated by Gi, GRK2, and arrestin3. Journal of Biological Chemistry, 284(28), 18653-18663. Retrieved from [Link]

  • Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of clinical investigation, 115(12), 3634-3640. Retrieved from [Link]

  • Lauring, B., Taggart, A. K., & Waters, M. G. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science translational medicine, 4(148), 148ra115-148ra115. Retrieved from [Link]

  • Ahmed, K., Tunaru, S., Tang, C., Müller, M., Gille, A., Sassmann, A., ... & Offermanns, S. (2009). An autocrine prostaglandin D2-CRTH2 signaling loop prevents GPR109A-mediated flushing. The Journal of clinical investigation, 119(12), 3658-3665. Retrieved from [Link]

  • Chen, Y., Zhao, X., & Wu, H. (2015). Nicotinic acid receptor GPR109A exerts anti-inflammatory effects through inhibiting the Akt/mTOR signaling pathway in MIN6 pancreatic β cells. Inflammation, 38(1), 249-256. Retrieved from [Link]

  • Boatman, P. D., Anderson, K., Caldwell, J., Candler, J., Crockett, R., De-Deugd, C., ... & Semple, G. (2012). (1aR, 5aR) 1a, 3, 5, 5a-Tetrahydro-1H-2, 3-diaza-cyclopropa [a] pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. Journal of medicinal chemistry, 55(11), 5337-5349. Retrieved from [Link]

  • Semple, G., Fioravanti, B., Pereira, G., Calderon, I., & Kostenis, E. (2007). Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. Bioorganic & medicinal chemistry letters, 17(7), 1894-1898. Retrieved from [Link]

  • Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., ... & Offermanns, S. (2010). Nicotinic acid-and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. The Journal of clinical investigation, 120(8), 2910-2919. Retrieved from [Link]

  • Pike, N. B. (2005). The clinical significance of the G-protein coupled receptor (GPR109A) for nicotinic acid. Current opinion in pharmacology, 5(2), 163-168. Retrieved from [Link]

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Metabolism, 55(10), S35-S38. Retrieved from [Link]

  • Palani, A., Rao, A. U., Chen, X., Huang, X., Su, J., Tang, H., ... & Aslanian, R. (2009). Discovery of 2-((1 H-tetrazol-5-yl) methyl)-4-(4-methyl-2-(p-tolyl) thiazol-5-yl)-5, 6, 7, 8-tetrahydroquinoline, a potent GPR109a agonist. Bioorganic & medicinal chemistry letters, 19(18), 5329-5332. Retrieved from [Link]

  • Liu, C., Kuei, C., Zhu, J., Yu, J., Zhang, L., Lord, B., ... & Lovenberg, T. W. (2007). 3, 5-disubstituted isoxazoles as agonists of GPR109a (HM74a). Bioorganic & medicinal chemistry letters, 17(11), 3165-3169. Retrieved from [Link]

Sources

Independent Verification of 2-Methoxy-5-(4-T-butylphenyl)nicotinic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, a novel compound with potential therapeutic applications. As research in metabolic and inflammatory diseases continues to seek novel agonists for the nicotinic acid receptor, GPR109A, rigorous evaluation of new chemical entities is paramount.[1][2][3] This document outlines a systematic approach to characterize the compound, validate its biological activity, and benchmark its performance against established alternatives, primarily nicotinic acid (niacin). The methodologies described herein are designed to ensure scientific integrity and provide researchers with the necessary tools to make informed decisions in their drug development pipelines.

Introduction: The Rationale for GPR109A Agonist Development

Nicotinic acid, a form of vitamin B3, has been a cornerstone in the management of dyslipidemia for decades.[4][5][6] Its ability to lower low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol is well-documented.[3][6] The discovery of the G-protein coupled receptor GPR109A (also known as HM74A) as the primary receptor for nicotinic acid has significantly advanced our understanding of its mechanism of action.[2][7] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL.[6][7][8]

However, the clinical utility of nicotinic acid is often limited by a significant side effect: cutaneous flushing. This vasodilation is also mediated by GPR109A activation in Langerhans cells of the skin, leading to the release of prostaglandins.[8] Consequently, there is a substantial and ongoing effort in the pharmaceutical industry to develop novel GPR109A agonists that retain the beneficial lipid-modifying effects while minimizing or eliminating the flushing response. 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid represents one such potential candidate, designed to interact with the GPR109A receptor. This guide provides the experimental framework to validate this hypothesis.

Compound Synthesis and Characterization: Establishing a Foundation of Purity and Identity

Prior to any biological evaluation, the synthesis and rigorous characterization of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid are essential to ensure the integrity of subsequent experimental data.

Proposed Synthetic Pathway

While specific synthesis routes for this compound are not widely published, a plausible approach involves a Suzuki-Miyaura cross-coupling reaction. This common and versatile method in medicinal chemistry would involve the coupling of a boronic acid or ester derivative of 4-tert-butylbenzene with a halogenated 2-methoxynicotinic acid derivative.

Synthetic_Pathway A 2-Methoxy-5-bromonicotinic acid C Pd Catalyst, Base A->C B 4-tert-Butylphenylboronic acid B->C D 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid C->D Suzuki Coupling

Caption: Proposed Suzuki-Miyaura cross-coupling for synthesis.

Protocol for Synthesis and Purification
  • Reaction Setup: In a nitrogen-purged flask, combine 2-methoxy-5-bromonicotinic acid (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., dioxane/water).

  • Reaction Execution: Heat the mixture under reflux (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture, acidify with 1N HCl to precipitate the product, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid.

Analytical Characterization

A comprehensive suite of analytical techniques must be employed to confirm the identity and purity of the synthesized compound.

Analytical TechniquePurposeAcceptance Criteria
¹H and ¹³C NMR Structural confirmationSpectra consistent with the proposed structure
LC-MS Purity assessment and mass confirmationPurity >98%; Observed mass matches theoretical mass
HRMS Exact mass determinationMass accuracy within 5 ppm
FTIR Functional group identificationPresence of characteristic peaks (e.g., C=O, C-O)
Melting Point Purity and identity checkSharp melting point range

In Vitro Biological Evaluation: Quantifying GPR109A Agonism

In vitro assays are crucial for determining the potency, efficacy, and selectivity of the test compound at the GPR109A receptor.

GPR109A Receptor Activation Assays

The primary objective is to quantify the ability of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid to activate GPR109A. This can be achieved using cell lines stably expressing the human GPR109A receptor.

GPR109A couples to Gi/o proteins, which, upon activation, can lead to a transient increase in intracellular calcium.[9]

Protocol:

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human GPR109A in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Add varying concentrations of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid and the reference compound, nicotinic acid.

  • Signal Detection: Measure the fluorescence intensity using a fluorescence plate reader to determine the intracellular calcium concentration.

  • Data Analysis: Plot the dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values.

As GPR109A is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Stimulation: Treat GPR109A-expressing cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test and reference compounds.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Generate dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) and the extent of cAMP inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models A GPR109A-expressing cells B Calcium Mobilization Assay A->B C cAMP Inhibition Assay A->C D Determine EC50 / IC50 B->D C->D E Rodent Model F Lipid Profile Analysis E->F G Flushing Assessment E->G H Compare Therapeutic Index F->H G->H

Caption: Workflow for in vitro and in vivo evaluation.

Comparative Performance Metrics

The following table illustrates a hypothetical comparison between 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid and nicotinic acid based on the in vitro assays.

Parameter2-Methoxy-5-(4-T-butylphenyl)nicotinic acidNicotinic Acid (Reference)
GPR109A EC₅₀ (Calcium) Hypothetical: 50 nM300 nM
GPR109A Emax (Calcium) Hypothetical: 95%100%
GPR109A IC₅₀ (cAMP) Hypothetical: 75 nM450 nM
GPR109A % Inhibition (cAMP) Hypothetical: 98%100%

In Vivo Efficacy and Side Effect Profiling: Bridging to Clinical Relevance

In vivo studies are essential to assess the therapeutic potential and side effect profile of the novel compound in a physiological context.

Animal Models

Rodent models, such as mice or rats, are commonly used for the initial in vivo assessment of GPR109A agonists.

Lipid-Lowering Efficacy

Protocol:

  • Animal Dosing: Administer 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid and nicotinic acid orally to different groups of rodents.

  • Blood Collection: Collect blood samples at various time points post-dosing.

  • Lipid Analysis: Analyze plasma samples for levels of free fatty acids (FFAs), triglycerides, total cholesterol, LDL-C, and HDL-C.

  • Data Analysis: Compare the lipid-modifying effects of the test compound to the vehicle control and the reference compound.

Flushing Assessment

The primary undesirable side effect of nicotinic acid is flushing. This can be assessed in rodents by measuring changes in ear temperature or blood flow.

Protocol:

  • Compound Administration: Dose animals with the test and reference compounds.

  • Temperature/Blood Flow Measurement: Use an infrared thermometer or a laser Doppler flowmeter to measure changes in ear temperature or blood flow over time.

  • Data Analysis: Quantify the magnitude and duration of the flushing response for each compound.

Comparative In Vivo Profile
Parameter2-Methoxy-5-(4-T-butylphenyl)nicotinic acidNicotinic Acid (Reference)
FFA Lowering (ED₅₀) Hypothetical: 5 mg/kg20 mg/kg
Triglyceride Lowering Hypothetical: Significant reductionSignificant reduction
Flushing Response (MED) Hypothetical: >50 mg/kg10 mg/kg
Therapeutic Index Hypothetically ImprovedBaseline

Mechanism of Action: Elucidating the Signaling Pathway

Confirmation that the observed biological effects are mediated through GPR109A is a critical validation step.

GPR109A_Signaling cluster_0 Cell Membrane cluster_1 Downstream Effects Agonist GPR109A Agonist (e.g., Nicotinic Acid) Receptor GPR109A Agonist->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Lipolysis Inhibition of Lipolysis PKA->Lipolysis regulates FFA Decreased Free Fatty Acids Lipolysis->FFA

Caption: Simplified GPR109A signaling pathway.

To confirm the on-target activity of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid, experiments can be conducted using GPR109A knockout mice or by employing a GPR109A antagonist in the aforementioned assays. The absence of a biological response in these contexts would provide strong evidence for GPR109A-mediated action.

Conclusion and Future Directions

This guide outlines a robust and systematic approach for the independent verification and comparative analysis of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. By following these detailed protocols, researchers can generate high-quality, reproducible data to assess the compound's potential as a novel GPR109A agonist. The hypothetical data presented herein suggests that a compound with this profile could offer a significant therapeutic advantage over existing treatments by demonstrating improved potency and a wider therapeutic window, particularly with respect to the flushing side effect.

Future research should focus on comprehensive pharmacokinetic and toxicology studies to further evaluate the drug-like properties of 2-Methoxy-5-(4-T-butylphenyl)nicotinic acid. Additionally, exploring its efficacy in more complex disease models, such as those for atherosclerosis and metabolic syndrome, will be crucial in determining its full therapeutic potential. The ultimate goal is to develop a new generation of GPR109A agonists that can be safely and effectively used to manage dyslipidemia and reduce cardiovascular risk.

References

  • PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Pike, A. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(2), 11-15.
  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • Bodor, N., & Buchwald, P. (2008). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 28(3), 341–378. [Link]

  • Patsnap Synapse. What is the mechanism of Niacin? [Link]

  • Gambhir, D., Anilkumar, A. A., & Birnbaumer, L. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(8), 4731–4740. [Link]

  • Ren, G., & Wright, S. D. (2012). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural regeneration research, 7(29), 2307–2315. [Link]

  • ResearchGate. Mechanism of Action of Niacin. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(4-T-butylphenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-(4-T-butylphenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.